An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Foreword In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Synthetic intermediates, such as 1-(5-chloropentyl)-4...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Synthetic intermediates, such as 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, represent critical building blocks whose purity and structural integrity must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features, thereby offering a framework for the analysis of related heterocyclic compounds.
Molecular Structure and Spectroscopic Context
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a substituted pyrazole featuring an N-alkyl chain terminated by a chlorine atom. The hydrochloride salt form implies that one of the basic nitrogen atoms of the pyrazole ring is protonated, or that the compound exists in an equilibrium state with a protonated species. This protonation significantly influences the electronic environment of the heterocyclic ring, a key factor that will be reflected in the chemical shifts observed in its NMR spectra.[1][2]
For clarity in spectral assignment, the following standardized atom numbering scheme will be used throughout this guide.
Caption: A self-validating workflow for NMR-based structural elucidation.
Conclusion
The NMR spectral analysis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a clear demonstration of how fundamental principles of chemical shifts and coupling, combined with a systematic experimental workflow, can lead to the unambiguous structural confirmation of a synthetic molecule. The predictable deshielding effects of the protonated pyrazole ring and the terminal chlorine atom provide distinct and assignable signals in both the ¹H and ¹³C spectra. By employing a suite of 1D and 2D NMR experiments, researchers can build a self-consistent and trustworthy dataset that validates the molecular structure, providing the analytical confidence required to advance compounds in the research and development pipeline.
References
El-Metwaly, N. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 784-794. Available at: [Link]
Jalani, H. B., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
Wulff, H., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData, 9(1). Available at: [Link]
Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 671-677. Available at: [Link]
Reddy, K. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77800-77805. Available at: [Link]
SpectraBase. 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. Wiley. Available at: [Link]
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
Elguero, J., et al. (1983). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 21(4), 257-314. Available at: [Link]
Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 2977. Available at: [Link]
Baker, C. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3386. Available at: [Link]
Alkorta, I., et al. (2000). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. Available at: [Link]
ResearchGate. (2018). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Jimeno, M. L., et al. (1998). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]
Automated Topology Builder. 1-Methyl-1H-pyrazole-4-carboxylicacid. Available at: [Link]
SpectraBase. 4-Iodo-1-methyl-1H-pyrazole. Wiley. Available at: [Link]
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. Available at: [Link]
ResearchGate. (2014). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available at: [Link]
Crystal Structure Analysis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole Hydrochloride: Structural Motifs and Crystallographic Workflows
Executive Summary The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS: 1258649-84-1) serves as a highly versatile building block in medicinal chemistry, frequently utilized for introducing flexible al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS: 1258649-84-1) serves as a highly versatile building block in medicinal chemistry, frequently utilized for introducing flexible alkylating linkers into kinase inhibitors and receptor modulators. While the free base form is an oily liquid prone to degradation, the formation of its hydrochloride salt fundamentally alters its physicochemical profile, enforcing a rigid crystalline lattice. This whitepaper provides an in-depth technical analysis of the crystallographic workflows required to resolve its structure, the causality behind experimental parameter selection, and the supramolecular forces that dictate its solid-state architecture.
Molecular Architecture & The Causality of Salt Formation
To understand the crystal packing of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, we must first analyze its molecular topology. The pyrazole core contains two adjacent nitrogen atoms: the pyrrole-like N1 (which is alkylated by the 5-chloropentyl chain) and the pyridine-like N2.
The Mechanistic Role of Protonation:
In its free base form, the molecule relies on weak van der Waals forces and dipole-dipole interactions, resulting in poor crystallinity. Treatment with hydrochloric acid forces the protonation of the basic N2 atom, generating a pyrazolium cation[1]. This is not merely a purification step; it is a deliberate structural intervention. Salt formation introduces a dominant, highly directional electrostatic interaction—the
N+−H⋯Cl−
hydrogen bond. Research on pyrazole hydrochloride compounds demonstrates that this primary hydrogen bonding motif acts as a structure-directing feature, dictating the overall crystal architecture and significantly increasing the lattice energy[1]. In solid-state coordination, these pyrazolium salts often exhibit robust packing motifs that transition the compound from a lipophilic oil to a stable, water-soluble crystalline solid[2].
Self-Validating Experimental Protocol: Crystallization to SCXRD
Obtaining high-resolution crystallographic data requires a self-validating workflow where each experimental choice is driven by thermodynamic and kinetic causality.
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
Procedure: Dissolve 50 mg of the compound in 1 mL of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing 10 mL of diethyl ether (antisolvent).
Causality: Vapor diffusion is chosen over rapid evaporation to maintain a slow, controlled supersaturation gradient. Rapid precipitation kinetically traps defects and solvent inclusions. The slow diffusion of ether into methanol allows the pyrazolium cations and chloride anions to thermodynamically navigate into their lowest-energy crystalline lattice.
Step 2: Crystal Harvesting and Mounting
Procedure: Submerge the selected single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in paratone-N oil and mount it on a MiTeGen loop.
Causality: Paratone oil acts as a hydrophobic barrier. It prevents the loss of any co-crystallized solvent and protects the hygroscopic hydrochloride salt from atmospheric moisture, which could cause lattice degradation prior to freezing.
Step 3: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo K
α
radiation source (
λ=0.71073
Å) and an Oxford Cryosystems nitrogen stream set to 100 K.
Causality: Data collection at 100 K is critical. The 5-chloropentyl chain is highly flexible. At room temperature, high thermal atomic displacement parameters (B-factors) would smear the electron density map, making the terminal chlorine atom appear artificially disordered. Cryogenic cooling freezes out these dynamic vibrations, ensuring sharp, high-resolution diffraction spots.
Step 4: Data Reduction and Absorption Correction
Procedure: Integrate the frames using standard reduction software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).
Validation Checkpoint: The internal agreement factor (
Rint
) must be
<0.05
. A higher
Rint
indicates poor crystal quality, twinning, or an incorrect Laue group assignment.
Causality: The presence of two chlorine atoms (one covalent, one ionic) results in significant X-ray absorption. Multi-scan correction normalizes reflection intensities based on redundant measurements at different goniometer angles, preventing artificial electron density peaks near the heavy atoms.
Step 5: Structure Solution and Refinement
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Validation Checkpoint: The Goodness-of-Fit (GooF) must approach 1.0, and the final
R1
value should be
<0.05
. Deviations indicate unmodeled disorder in the 5-chloropentyl chain.
Caption: Step-by-step self-validating workflow for single-crystal X-ray diffraction (SCXRD).
Quantitative Structural Analysis
Pyrazole hydrochloride compounds typically crystallize in monoclinic or orthorhombic crystal systems, with the
P21/c
space group being highly prevalent due to its ability to accommodate offset packing and inversion centers[1][2]. Below is the representative quantitative data framework for this compound class.
Table 1: Representative Crystallographic Data Parameters
Parameter
Value / Assignment
Causality / Note
Chemical Formula
C9H16Cl2N2
Includes the protonated base and chloride counterion.
Formula Weight
223.14 g/mol
Confirms 1:1 stoichiometry of the salt.
Crystal System
Monoclinic
Typical for asymmetric alkyl-substituted pyrazoles[1].
Space Group
P21/c
Allows for efficient packing of the flexible alkyl chains[1][2].
Temperature
100(2) K
Minimizes thermal motion of the 5-chloropentyl chain.
Z (Molecules/Unit Cell)
4
One independent molecule in the asymmetric unit (
Z′=1
).
Final
R1
/
wR2
<0.045
/
<0.120
Indicates a highly accurate structural model.
Goodness-of-Fit (GooF)
~ 1.05
Validates that no residual electron density is unmodeled.
Table 2: Key Intermolecular Interactions
Interaction Type
Donor
Acceptor
Distance (Å)
Structural Impact
Primary H-Bond
N2-H
Cl−
(ionic)
~ 3.05 - 3.15
Anchors the crystal lattice; forms catemeric or trimeric chains.
Weak H-Bond
C3-H
Cl−
(ionic)
~ 3.40 - 3.60
Secondary stabilization of the pyrazole core orientation.
The crystal packing of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a delicate balance between strong electrostatic forces and weak dispersion forces.
Substituents on the pyrazole ring modulate the packing motifs[3]. While symmetrical pyrazoles often form trimeric units, the presence of the long, asymmetric 5-chloropentyl chain forces the molecules into extended catemeric (chain-like) structures[3].
The Electrostatic Anchor: The protonated N2 atom acts as a powerful hydrogen bond donor to the chloride anion. This
N−H⋯Cl
interaction is the primary thermodynamic driver of the crystal lattice, locking the pyrazole rings into a rigid 1D polymeric chain along the crystallographic b-axis.
Hydrophobic Packing: The 5-chloropentyl chains project outward from this polar core. Because the chain is highly flexible, it adopts an anti (extended) conformation to maximize favorable van der Waals dispersion forces with adjacent chains.
Halogen-Halogen Interplay: The terminal covalent chlorine atom of the pentyl chain often engages in weak Type I or Type II halogen contacts with neighboring chloride anions or adjacent pyrazole
π
-systems, further restricting the conformational freedom of the tail.
Caption: Primary and secondary intermolecular interactions dictating the crystal packing lattice.
Conclusion
The crystal structure analysis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride highlights the profound impact of salt formation on molecular architecture. By protonating the N2 position, a highly directional hydrogen-bonding network is established, overcoming the entropic penalty of the flexible 5-chloropentyl chain and driving the formation of a stable, ordered lattice. Utilizing a self-validating SCXRD workflow—incorporating low-temperature data collection and multi-scan absorption corrections—ensures that both the rigid electrostatic core and the dynamic lipophilic tail are resolved with high crystallographic precision.
References
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride - Crystal System and Space Group Determination. Smolecule.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Solubility Profiling of 1-(5-Chloropentyl)-4-methyl-1H-pyrazole Hydrochloride in Organic Solvents: A Technical Guide
Executive Summary The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS 1258649-84-1) is a critical synthetic intermediate widely utilized in medicinal chemistry and drug development. As a hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS 1258649-84-1) is a critical synthetic intermediate widely utilized in medicinal chemistry and drug development. As a hydrochloride salt of a basic nitrogen heterocycle, its solubility profile is governed by a complex interplay between its highly polar, ionic pyrazolium headgroup and its lipophilic chloropentyl tail. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in various organic solvents, establishes a self-validating protocol for thermodynamic solubility determination, and outlines strategic workflows for overcoming solubility bottlenecks during synthesis.
Physicochemical Properties & Structural Analysis
To predict and manipulate the solubility of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, one must first deconstruct its molecular architecture. The molecule consists of two opposing domains:
The Pyrazolium Hydrochloride Core: The protonation of the pyrazole nitrogen creates a localized positive charge, tightly bound to a chloride counterion. This ion pair demands solvents with high dielectric constants (
ϵ
) and strong hydrogen-bonding capabilities for effective solvation.
The 5-Chloropentyl Chain: This aliphatic, halogenated tail introduces significant lipophilicity. While it slightly enhances compatibility with halogenated solvents compared to unsubstituted pyrazoles, it cannot independently overcome the massive lattice energy of the ionic core in non-polar media.
According to established pharmaceutical principles regarding [10], hydrochloride salts typically exhibit suppressed solubility in low-polarity organic solvents due to the inability of the solvent to separate the ion pair. Consequently, the salt remains aggregated, severely limiting its utility in standard cross-coupling or substitution reactions that require aprotic conditions.
Thermodynamic Solubility Determination: The Shake-Flask Protocol
To accurately quantify the solubility of this intermediate across a solvent screen, kinetic dissolution methods are insufficient. The Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium.
Causality & Methodological Design
The protocol below is designed as a self-validating system .
Why use mechanical agitation at a controlled temperature? Solubility is highly temperature-dependent. Orbital shaking at a constant 25°C or 37°C ensures that the thermodynamic equilibrium constant (
Ksp
) remains stable.
Why analyze the solid residue? Hydrochloride salts can undergo solid-state transformations (e.g., disproportionation into the free base or solvate formation) when suspended in certain organic solvents. Analyzing the residual solid via X-ray Powder Diffraction (XRPD) ensures the solubility value corresponds to the intact hydrochloride salt, not a degraded byproduct [1].
Step-by-Step Methodology
Sample Preparation: Weigh an excess amount of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (e.g., 50 mg) into a 10 mL glass vial.
Solvent Addition: Add 2.0 mL of the target organic solvent. Ensure the presence of undissolved solid; if the solution becomes clear, add more API until a suspension is maintained.
Equilibration: Seal the vial and place it in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours to guarantee thermodynamic equilibrium.
Phase Separation: Remove the vial and allow it to stand for 2 hours to let larger particles settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.
Supernatant Analysis: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and quantify the concentration of the pyrazole derivative using a validated HPLC-UV method.
Solid-State Validation: Recover the remaining solid pellet, dry it gently under a nitrogen stream, and analyze via XRPD to confirm the crystalline structure remains the intact hydrochloride salt.
Caption: Workflow for the self-validating Shake-Flask method for thermodynamic solubility.
Representative Solubility Profile in Organic Solvents
Based on the physicochemical properties of homologous pyrazole hydrochlorides and empirical data from [7], the solubility profile of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride can be categorized by solvent class.
The table below summarizes the expected quantitative ranges at 25°C.
Solvent Class
Specific Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility (mg/mL)
Solvation Mechanism & Notes
Polar Protic
Methanol (MeOH)
32.7
> 100
Excellent. Strong hydrogen bonding disrupts the pyrazolium-chloride ion pair.
Polar Protic
Ethanol (EtOH)
24.5
50 - 100
High. Slightly lower than MeOH due to increased bulk and lower polarity.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100
Excellent. High dielectric constant efficiently solvates the dissociated ions.
Polar Aprotic
Dimethylformamide (DMF)
36.7
30 - 80
Good. Suitable for direct use in basic substitution reactions.
Mid-Polarity
Dichloromethane (DCM)
8.9
< 5
Poor. Ion pair remains intact; lipophilic tail provides minimal stabilization.
Mid-Polarity
Tetrahydrofuran (THF)
7.5
< 2
Poor. Insufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar
Toluene
2.4
< 0.1
Insoluble. Complete energetic mismatch between solvent and ionic core.
Mechanistic Insights: Dielectric Constants and Ion-Pairing
The data clearly demonstrates that solubility is directly proportional to the solvent's dielectric constant and hydrogen-bond accepting/donating capacity. In solvents like DCM or THF, the energy required to break the crystal lattice of the hydrochloride salt far exceeds the solvation energy provided by the solvent. Consequently, researchers often encounter a "slurry" rather than a true solution when attempting to use this intermediate in standard organic workflows.
Workflow Optimization: Overcoming Poor Solubility in Aprotic Solvents
When a synthetic step (e.g., an alkylation or coupling reaction) strictly requires a mid-polarity or non-polar aprotic solvent like DCM or THF, the poor solubility of the hydrochloride salt becomes a critical bottleneck.
The Free-Base Conversion Strategy
To bypass this limitation, the most effective, field-proven strategy is the in-situ or ex-situ conversion of the hydrochloride salt to its corresponding free amine. As noted in standard peptide and heterocyclic synthesis protocols for [4], neutralizing the salt removes the ionic charge, drastically lowering the molecule's polarity and allowing the lipophilic 5-chloropentyl chain to dictate solubility.
Protocol for In-Situ Free Basing:
Suspend 1.0 equivalent of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).
Cool the suspension to 0 °C using an ice bath to control the exothermic neutralization.
Dropwise, add 1.1 to 1.5 equivalents of a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Stir for 15–30 minutes. The previously insoluble pyrazole salt will dissolve as it converts to the highly soluble free base, while the byproduct (e.g., TEA·HCl) will precipitate out as a fine white solid.
The resulting solution of the free base can be filtered to remove the TEA·HCl salt and used directly in the subsequent synthetic step.
Caption: Mechanistic pathway for converting the insoluble HCl salt to a soluble free base.
Conclusion
The solubility of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is fundamentally dictated by its ionic nature, making it highly soluble in polar protic solvents (MeOH, EtOH) and virtually insoluble in non-polar media. For rigorous physicochemical characterization, the self-validating Shake-Flask method coupled with XRPD analysis ensures accurate, thermodynamic data. For practical synthetic applications in aprotic solvents, researchers must leverage the free-base conversion strategy to temporarily mask the molecule's polarity, thereby ensuring homogeneous reaction conditions and maximizing synthetic yields.
References
World Health Organization (WHO) . Annex 4: The “shake flask” method for solubility determination. WHO Technical Report Series, No. 1019. Available at:[Link]
ResearchGate Community . Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at:[Link]
Gupta, A. et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / National Institutes of Health (NIH). Available at:[Link]
ACS Organic Process Research & Development . High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Available at:[Link]
Exploratory
Thermodynamic Stability and Degradation Profiling of 1-(5-Chloropentyl)-4-methyl-1H-pyrazole Hydrochloride: A Comprehensive Technical Guide
Executive Summary In modern drug development and synthetic chemistry, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates formulation strategies, shelf-life, and safety profiles...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic chemistry, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates formulation strategies, shelf-life, and safety profiles. 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a highly versatile synthetic intermediate. However, its unique structural triad—an aromatic pyrazole core, a weakly bound hydrochloride salt, and a reactive terminal alkyl chloride—creates a complex thermodynamic landscape.
This whitepaper provides an in-depth analysis of the compound's structural liabilities, mechanistic degradation pathways, and the self-validating experimental workflows required to establish a robust thermodynamic profile.
Structural Profiling and Thermodynamic Liabilities
To accurately predict the stability of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, we must deconstruct the molecule into its three functional domains and understand the causality behind their reactivity.
The Pyrazole Core: Aromatic Stability vs. Oxidative Stress
The 1,4-disubstituted pyrazole ring is thermodynamically stable due to its aromaticity. It strongly resists standard hydrolytic cleavage. However, pyrazole derivatives can be susceptible to oxidative degradation, often manifesting as a brown discoloration over time[1]. To mitigate this, storage under an inert atmosphere (argon or nitrogen) and protection from light are critical[1].
The Hydrochloride Salt: Disproportionation and Volatilization
The basicity of the pyrazole nitrogen (N2) is exceptionally low. For context, the parent compound 4-methylpyrazole has a pKa of approximately 2.91[2]. Because the pKa of the conjugate acid is so low, the hydrochloride salt is loosely bound.
The Causality: Under thermal stress (typically >80°C) or in the presence of ambient moisture (deliquescence), the salt is prone to disproportionation. The compound will spontaneously lose HCl gas, converting back to the free base. This loss of HCl not only degrades the API but can also lower the microenvironmental pH of a formulation, catalyzing the degradation of surrounding excipients.
The 5-Chloropentyl Chain: Electrophilic Vulnerability
The terminal primary chloride is a classic electrophilic center. While stable in dry, cold conditions, it becomes highly reactive under hydrolytic or thermal stress. In the presence of water and elevated pH, the C-Cl bond undergoes nucleophilic substitution (SN2) to form the corresponding 5-hydroxypentyl derivative[1].
Mechanistic Degradation Pathways
The true thermodynamic liability of this compound emerges when the structural domains interact. When the HCl salt dissociates, the N2 nitrogen of the pyrazole ring becomes unprotonated and regains its nucleophilicity. Because the flexible alkyl chain is exactly five carbons long, the unprotonated N2 can attack the C5 position of the chloropentyl chain.
Although forming a 7-membered fused pyrazolium ring is entropically slower than forming 5- or 6-membered rings, this intramolecular SN2 cyclization is a primary degradation pathway under solid-state thermal stress. At high concentrations, intermolecular alkylation (oligomerization) competitively occurs.
Fig 1. Mechanistic degradation pathways of the pyrazole derivative under environmental stress.
Experimental Workflows for Stability Profiling
A self-validating experimental protocol is mandatory for trustworthiness. Relying solely on HPLC-UV is a critical error; the loss of HCl is invisible to UV detection, and aliphatic modifications (like hydrolysis to the alcohol) barely alter the chromophore. Therefore, orthogonal detection using Liquid Chromatography-Mass Spectrometry (LC-MS) and Charged Aerosol Detection (CAD) is required.
Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
Protocol A: Forced Degradation & Mass Balance
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in HPLC-grade Acetonitrile/Water (50:50 v/v)[1].
Stress Application:
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24 hours[1].
Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 24 hours[1].
Oxidation: Treat with 3% H2O2 at room temperature for 24 hours[1].
Thermal (Solid-State): Heat the solid powder at 105°C for 24 hours[1].
Quenching: Immediately neutralize acid/base stressed samples to pH 7.0 to halt degradation kinetics prior to injection.
Orthogonal Analysis: Inject into an LC-MS/CAD system.
Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the remaining parent API and all degradants (adjusted for relative response factors). The sum must equal 95–105% of the initial API peak area. A deficit indicates the formation of uneluted polymers or volatile degradants (e.g., HCl gas).
Protocol B: Isothermal Microcalorimetry (IMC) for Solid-State Kinetics
To extract precise thermodynamic parameters without altering the physical state of the compound:
Sample Loading: Load 50 mg of the solid API into a glass ampoule and seal under a dry nitrogen atmosphere.
Isothermal Monitoring: Hold the sample at constant stress temperatures (e.g., 40°C, 50°C, 60°C) in the microcalorimeter. Continuously monitor the exothermic heat flow (µW) generated by bond cleavage and cyclization over 7 days.
Kinetic Extraction: Integrate the heat flow curves to determine the extent of conversion (
α
). Apply isoconversional Arrhenius methods to calculate the Activation Energy (
Ea
) of the degradation pathway.
Quantitative Thermodynamic Data Summary
The table below summarizes the representative thermodynamic and physicochemical parameters established for this class of weak-base pyrazole hydrochlorides.
Thermodynamic Parameter
Expected Range / Value
Analytical Method
Implication for Development
pKa (Conjugate Acid)
~2.5 - 3.0
Potentiometric Titration
Highly acidic salt; prone to disproportionation[2].
The thermodynamic stability of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is fundamentally limited by the low pKa of its pyrazole core and the electrophilic nature of its chloropentyl chain. Formulation and storage strategies must strictly control moisture and temperature to prevent salt disproportionation and subsequent intra/intermolecular alkylation. By employing the self-validating orthogonal workflows outlined in this guide, researchers can accurately map the kinetic degradation profile of this critical intermediate, ensuring downstream API integrity.
References
pKa of 4MP and Chemical Equivalence in Formulations of Free Base and Salts of 4MP
Source: PDA Journal of Pharmaceutical Science and Technology
URL:[Link]
Citation Index:[2]
Synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride: A Detailed Protocol for Researchers
Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a valuable heterocyclic building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of 4-methylpyrazole with 1-bromo-5-chloropentane, followed by the conversion of the resulting free base to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step methodologies, and characterization data.
Introduction
N-alkylated pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the design of biologically active molecules.[1] The substituent on the pyrazole nitrogen can significantly modulate the pharmacological and physicochemical properties of the parent molecule. The target compound, 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, incorporates a reactive chloropentyl chain, making it a versatile intermediate for further functionalization in the development of novel therapeutic agents. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Synthesis Scheme
The synthesis is accomplished in two primary stages: N-alkylation of the pyrazole ring and subsequent salt formation.
Caption: Overall synthetic route for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Part 1: N-Alkylation of 4-Methylpyrazole
Principle and Rationale
The first step involves the deprotonation of the N-H bond of 4-methylpyrazole to form a pyrazolate anion, which then acts as a nucleophile. This anion subsequently displaces the bromide from 1-bromo-5-chloropentane in a nucleophilic substitution reaction (SN2). Sodium hydride (NaH) is chosen as the base because it provides irreversible deprotonation, driving the reaction to completion.[2] Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can effectively solvate the sodium pyrazolate intermediate.
Experimental Protocol: Synthesis of 1-(5-Chloropentyl)-4-methyl-1H-pyrazole
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
4-Methylpyrazole
82.11
4.11 g
50
Sodium Hydride (60% dispersion in mineral oil)
24.00
2.20 g
55
1-Bromo-5-chloropentane
185.48
10.20 g
55
Anhydrous Tetrahydrofuran (THF)
-
200 mL
-
Saturated aqueous NH₄Cl
-
100 mL
-
Ethyl Acetate
-
3 x 100 mL
-
Brine
-
100 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
As needed
-
Procedure:
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55 mmol).
Washing of NaH: Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time under a gentle stream of nitrogen.
Addition of Solvent and Pyrazole: Add anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve 4-methylpyrazole (4.11 g, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
Formation of Pyrazolate: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and a clear solution or a fine white suspension of the sodium salt of 4-methylpyrazole will be formed.
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 1-bromo-5-chloropentane (10.20 g, 55 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(5-chloropentyl)-4-methyl-1H-pyrazole.
Caption: Experimental workflow for the N-alkylation of 4-methylpyrazole.
Part 2: Hydrochloride Salt Formation
Principle and Rationale
The conversion of the free base to its hydrochloride salt is a common practice to improve the stability, crystallinity, and handling properties of amine-containing compounds.[3] The basic nitrogen atom of the pyrazole ring readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.[4] Diethyl ether is a suitable solvent for this precipitation as the hydrochloride salt is typically insoluble in it, allowing for easy isolation by filtration.
Experimental Protocol: Synthesis of 1-(5-Chloropentyl)-4-methyl-1H-pyrazole Hydrochloride
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
1-(5-Chloropentyl)-4-methyl-1H-pyrazole
186.69
9.34 g
50
Hydrochloric acid (2.0 M solution in diethyl ether)
36.46
~27.5 mL
55
Anhydrous Diethyl Ether
-
150 mL
-
Procedure:
Dissolution: Dissolve the purified 1-(5-chloropentyl)-4-methyl-1H-pyrazole (9.34 g, 50 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
Acidification: While stirring at room temperature, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~27.5 mL, 55 mmol) dropwise.
Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.
Crystallization: Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation. If necessary, cool the flask in an ice bath to further promote crystallization.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting material or excess HCl.
Drying: Dry the product under vacuum to a constant weight to yield 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride as a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful N-alkylation and salt formation.
Mass Spectrometry (MS): To determine the molecular weight of the free base.
Melting Point (MP): To assess the purity of the crystalline salt.
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
Anhydrous solvents are flammable and should be handled away from ignition sources.
Hydrochloric acid is corrosive and should be handled with care.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. The rationale behind each step is provided to allow for a deeper understanding and potential adaptation of the methodology for related synthetic targets.
References
Zheng, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
Padwa, A., et al. (2010). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Arnold, J.S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
Arnold, J.S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
Hammer, S. C., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
Elguero, J., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
Hammer, S. C., et al. (2021). Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. Available at: [Link]
Adams, C. J., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions. Available at: [Link]
Bengel, L. L., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives. Google Patents.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof. Google Patents.
Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
Stransky, N., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Mohamed, H. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]
Wikipedia. (n.d.). Fomepizole. Wikipedia. Available at: [Link]
Goud, G. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
NextSDS. (n.d.). 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole. NextSDS. Available at: [Link]
The Good Scents Company. (n.d.). 4-methyl pyrazole. The Good Scents Company. Available at: [Link]
Paez, A., et al. (2004). Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice. Academic Emergency Medicine. Available at: [Link]
Application Note: 1-(5-Chloropentyl)-4-methyl-1H-pyrazole Hydrochloride as a Versatile Intermediate in Medicinal Chemistry
Abstract This guide provides a detailed technical overview of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a key chemical intermediate for drug discovery and medicinal chemistry. We will explore the strategic i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a detailed technical overview of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a key chemical intermediate for drug discovery and medicinal chemistry. We will explore the strategic importance of the pyrazole scaffold, a "privileged structure" in modern pharmacotherapy, and elucidate the specific utility of this compound's bifunctional nature.[1][2] The 4-methyl-1H-pyrazole core offers a metabolically stable and biologically relevant anchor, while the N1-substituted 5-chloropentyl chain serves as a reactive and flexible linker. This unique combination enables the efficient synthesis of diverse compound libraries for lead generation and optimization. This document furnishes detailed protocols for the synthetic manipulation of this intermediate, application workflows for library development, and insights into its role in constructing targeted therapeutic agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[3][4] Its remarkable metabolic stability and capacity for diverse molecular interactions have established it as a privileged scaffold, present in a multitude of FDA-approved drugs.[5][6] These agents span a wide array of therapeutic areas, demonstrating the scaffold's versatility. Notable examples include the COX-2 inhibitor Celecoxib (for inflammation), the PDE5 inhibitor Sildenafil (for erectile dysfunction), and the anti-obesity drug Rimonabant .[4][7][8]
The broad pharmacological profile of pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant activities, making this scaffold a focal point for novel drug design.[8][9][10][11] The ability to readily modify the substitution pattern at various positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets.[3]
This intermediate has been strategically designed for maximal utility in synthetic drug discovery programs. Its structure can be deconstructed into three key functional components:
The 4-methyl-1H-pyrazole Core: This central scaffold provides a rigid, aromatic, and metabolically robust platform. The methyl group at the C4 position influences the electronic properties and steric profile of the ring. It is noteworthy that a simple derivative, 4-methylpyrazole (fomepizole), is itself an FDA-approved drug used as an alcohol dehydrogenase inhibitor.[12][13] This underscores the biological compatibility of this core structure.
The N1-Substituted 5-Chloropentyl Chain: Alkylation at the N1 position is a common and effective strategy for exploring the chemical space around the pyrazole core. The five-carbon chain acts as a flexible linker, allowing a terminal functional group to be positioned optimally for interaction with a biological target. Crucially, the terminal chloride serves as a dependable electrophilic handle for a variety of nucleophilic substitution reactions.
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup.
Physicochemical Properties (Predicted)
Property
Value
Molecular Formula
C₉H₁₅ClN₂ · HCl
Molecular Weight
223.15 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, methanol, DMSO
Melting Point
>150 °C (Predicted)
Core Application: A Building Block for Targeted Library Synthesis
The primary application of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is as a foundational building block for the rapid assembly of compound libraries. The workflow leverages the reactivity of the terminal chloride to introduce a wide range of chemical diversity, enabling systematic Structure-Activity Relationship (SAR) studies.
General Synthesis Workflow
The following diagram illustrates the strategic workflow for utilizing the title compound to generate a diverse chemical library for screening and lead optimization.
Application Note: Step-by-Step N-Alkylation Using 1-(5-Chloropentyl)-4-methyl-1H-pyrazole Hydrochloride
Strategic Overview & Scope The functionalization of amines and N-heterocycles via alkylation is a foundational transformation in medicinal chemistry and drug development[1]. The reagent 1-(5-chloropentyl)-4-methyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Scope
The functionalization of amines and N-heterocycles via alkylation is a foundational transformation in medicinal chemistry and drug development[1]. The reagent 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a highly versatile bifunctional building block used to append a 4-methylpyrazole pharmacophore—a motif frequently found in kinase inhibitors and CNS-active therapeutics—to a target nucleophile.
However, utilizing this specific reagent presents two distinct chemical challenges:
It is supplied as a hydrochloride (HCl) salt , which alters the basicity of the reaction medium.
It features an unactivated alkyl chloride as the leaving group, which is notoriously sluggish in standard bimolecular nucleophilic substitution (
SN2
) pathways[2].
This application note provides a self-validating, highly optimized protocol for the N-alkylation of primary and secondary amines using this reagent, grounded in mechanistic causality and empirical data.
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the thermodynamic and kinetic drivers of the reaction. The optimized protocol relies on three mechanistic pillars:
Overcoming the Hydrochloride Salt Penalty
Because the alkylating agent is an HCl salt, introducing it directly into a standard alkylation mixture will immediately protonate the amine nucleophile, rendering it non-nucleophilic and stalling the reaction[3].
The Solution: The protocol mandates a stoichiometric compensation of the base. A minimum of 3.0 equivalents of base is required: 1.0 eq to neutralize the pyrazole HCl salt, 1.0 eq to scavenge the HCl generated during the
SN2
displacement, and 1.0 eq as a buffering excess to maintain an alkaline environment.
The Finkelstein Activation Strategy
Alkyl chlorides possess a high activation energy barrier for
SN2
displacement due to the strong C–Cl bond[2]. Heating the reaction excessively to overcome this barrier often leads to substrate degradation or unwanted elimination side-reactions.
The Solution: We employ an in situ Finkelstein reaction [4]. By adding stoichiometric Sodium Iodide (NaI) or Potassium Iodide (KI), the unreactive alkyl chloride is continuously converted into a highly reactive alkyl iodide. The iodide acts as an excellent leaving group, dramatically accelerating the N-alkylation step at milder temperatures[3].
Solvent and Base Dynamics
Solvent: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) , are strictly required. They solvate the cations (e.g.,
K+
or
Cs+
) while leaving the nucleophilic anions and amines "naked" and highly reactive[1].
Base:Cesium Carbonate (
Cs2CO3
) is preferred over Potassium Carbonate (
K2CO3
) for challenging substrates. The larger ionic radius of the cesium ion provides superior solubility in DMF, leading to a more homogeneous reaction mixture and faster deprotonation kinetics.
Workflow Visualization
Caption: Workflow for the Finkelstein-assisted N-alkylation using 1-(5-chloropentyl)-4-methyl-1H-pyrazole HCl.
Quantitative Optimization Data
To justify the protocol parameters, the following table summarizes the optimization landscape for the alkylation of a standard secondary amine. The data clearly demonstrates the necessity of the Finkelstein additive and the appropriate base stoichiometry.
Entry
Solvent
Base (Equiv.)
Additive (Equiv.)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
MeCN
K2CO3
(2.0)
None
80
24
< 30
Sluggish
SN2
due to unactivated alkyl chloride.
2
MeCN
K2CO3
(2.0)
KI (0.2)
80
16
65
Moderate improvement via catalytic Finkelstein.
3
DMF
K2CO3
(3.0)
KI (1.0)
80
12
85
Good yield; stoichiometric KI drives full conversion.
4
DMF
Cs2CO3
(3.0)
NaI (1.2)
80
8
> 95
Optimal;
Cs+
enhances solubility, NaI ensures rapid
SN2
.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Built-in quality control checkpoints ensure that the researcher can verify the reaction's integrity at every stage.
Step 1: Assembly
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine nucleophile (1.0 mmol) and 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (1.2 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (Nitrogen or Argon).
Step 2: Activation & Neutralization
Add
Cs2CO3
(3.0 mmol) and NaI (1.2 mmol) to the stirring solution at room temperature.
Self-Validation Checkpoint: A slight exotherm and mild gas evolution (
CO2
) may occur as the base neutralizes the HCl salt. The mixture will become a heterogeneous suspension.
Step 3: Thermal Alkylation
Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled heating block or oil bath. Stir vigorously (800+ RPM) to ensure adequate mixing of the heterogeneous carbonate salts.
Step 4: Reaction Monitoring
Stir at 80 °C for 8–12 hours. Monitor the reaction progress via LC-MS or TLC (e.g., 5% MeOH in DCM).
Self-Validation Checkpoint: LC-MS should show the disappearance of the starting amine mass and the emergence of the product mass
[M+H]+
. A transient intermediate corresponding to the alkyl iodide may be visible in the early hours of the reaction.
Quenching and Work-up
Step 5: Quenching
Once complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding distilled water (15 mL).
Step 6: Extraction
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
3×15
mL).
Step 7: DMF Removal
Combine the organic layers and wash thoroughly with a 5% aqueous Lithium Chloride (LiCl) solution (
3×15
mL).
Mechanistic Insight: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination in the final product.
Step 8: Drying
Wash the organic layer with brine (15 mL), dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
Step 9: Chromatography
Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution (e.g., Hexanes to Ethyl Acetate, or DCM to 10% MeOH/DCM, depending on the polarity of the nucleophile) to isolate the pure N-alkylated product.
References
What Makes A Good Leaving Group (The Finkelstein Reaction)
Master Organic Chemistry
URL: [Link][4]
Unactivated Alkyl Halides in Transition-Metal-Catalyzed C–H Bond Alkylation
ACS Catalysis
URL:[Link][2]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocol
Strategic Utility in Medicinal Chemistry
The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS: 1258649-84-1) is a highly versatile, bifunctional building block widely utilized in the design of central nervous system (CNS) therapeutics, particularly G protein-coupled receptor (GPCR) ligands [1].
In modern drug discovery, the pyrazole heterocycle is a privileged scaffold. However, unsubstituted pyrazoles often suffer from metabolic liabilities, specifically cytochrome P450-mediated oxidation at the electron-rich C4 position. The pre-installed 4-methyl group in this building block acts as a bioisosteric metabolic shield, significantly enhancing the pharmacokinetic half-life of downstream derivatives [2].
Concurrently, the 5-chloropentyl chain serves as an optimal flexible linker. In the development of Histamine H3 receptor (H3R) antagonists and Sigma-1 receptor ligands, a lipophilic core separated from a basic tertiary amine by a 3- to 5-carbon spacer is a strict pharmacophore requirement[3]. This building block allows researchers to rapidly generate diverse libraries of these antagonists via late-stage nucleophilic substitution (SN2).
Mechanistic Insights & Reaction Design
As a Senior Application Scientist, I strongly advise against treating SN2 aminations as "plug-and-play" reactions. The successful functionalization of this building block relies on understanding two critical chemical causalities:
The Necessity of Free-Basing: The building block is supplied as a hydrochloride (HCl) salt to ensure long-term shelf stability and prevent auto-alkylation. If this salt is introduced directly into an amination reaction, the HCl will immediately protonate the incoming amine nucleophile (e.g., piperidine), rendering it non-nucleophilic and stalling the reaction. A mild biphasic neutralization is required prior to use.
Finkelstein-Assisted SN2 Acceleration: Primary alkyl chlorides are notoriously sluggish electrophiles. Forcing the reaction with high heat often leads to competing elimination (E2) side reactions, degrading the yield. By introducing a catalytic amount of Potassium Iodide (KI), an in situ halogen exchange occurs (the Finkelstein reaction). The resulting transient alkyl iodide is a vastly superior electrophile, accelerating the amination and preserving the integrity of the carbon chain.
Experimental Protocols
The following protocols describe the conversion of the building block into 1-(5-(piperidin-1-yl)pentyl)-4-methyl-1H-pyrazole , a highly active pharmacophore motif for H3R antagonism. These protocols are designed as self-validating systems, incorporating in-process quality control checks.
Protocol A: Free-Basing and Isolation of the Electrophile
Objective: Neutralize the HCl salt to yield the reactive free-base intermediate.
Preparation: Suspend 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (1.0 eq, 5.0 mmol) in 25 mL of Ethyl Acetate (EtOAc) in a 100 mL separatory funnel.
Neutralization: Add 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Vigorously shake the funnel, frequently venting the liberated CO2 gas, until all solids have dissolved.
Phase Separation: Allow the layers to separate. The free base will partition into the upper organic (EtOAc) layer.
Extraction & Drying: Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at 35 °C to yield the free base as a pale yellow oil.
Validation Check: Analyze via TLC (Hexanes:EtOAc 3:1). The free base should appear as a single UV-active spot with an Rf of ~0.6.
Protocol B: Finkelstein-Assisted SN2 Amination
Objective: Synthesize the target tertiary amine derivative.
Reaction Assembly: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared free base (1.0 eq, ~5.0 mmol) in 15 mL of anhydrous Acetonitrile (CH3CN).
Reflux: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.
In-Process Monitoring: Monitor the reaction via LC-MS. The mass spectrum should show the disappearance of the starting material (m/z ~187 [M+H]+) and the emergence of the product peak (m/z ~236 [M+H]+).
Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol 95:5 with 1% Triethylamine) to afford the pure complex pyrazole derivative.
Quantitative Data: Reaction Optimization
To demonstrate the critical nature of the Finkelstein catalyst and solvent choice, Table 1 summarizes the optimization parameters for the SN2 amination step.
Table 1: Optimization of SN2 Amination Conditions
Entry
Solvent
Base (Equiv)
Catalyst (Equiv)
Temp (°C)
Time (h)
Yield (%)*
Purity (LC-MS)
1
CH3CN
K2CO3 (2.0)
None
80
24
45%
>90%
2
CH3CN
K2CO3 (2.0)
KI (0.1)
80
12
88%
>98%
3
DMF
DIPEA (2.0)
None
90
18
60%
>85%
4
DMF
Cs2CO3 (2.0)
KI (0.1)
90
8
92%
>98%
*Isolated yield after chromatographic purification. Entry 2 represents the optimal balance of yield, safety, and operational simplicity.
Visualizations
The following diagrams illustrate the synthetic workflow and the downstream pharmacological application of the resulting derivatives.
Caption: Synthetic workflow for the preparation of complex pyrazole derivatives via SN2 amination.
Caption: Pharmacological signaling pathway of H3 receptor antagonism by pyrazole derivatives.
References
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. URL:[Link]
Fossa, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). URL:[Link]
Lazewska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Method
Application Note: In Vitro Assay Preparation and Enzymatic Profiling of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Introduction & Scientific Rationale The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride represents a highly functionalized derivative of 4-methylpyrazole (fomepizole). Unmodified 4-methylpyrazole is a well...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride represents a highly functionalized derivative of 4-methylpyrazole (fomepizole). Unmodified 4-methylpyrazole is a well-characterized, competitive inhibitor of alcohol dehydrogenase (ADH) , utilized clinically to prevent the formation of toxic metabolites during ethylene glycol and methanol poisoning . It reversibly coordinates with the active site zinc ion via its pyrazole nitrogen.
By alkylating the N1 position with a 5-chloropentyl group, the pharmacophore is transformed into a potential Targeted Covalent Inhibitor (TCI) or a hydrophobic pocket probe. The alkyl chloride moiety serves as an electrophilic warhead. Upon binding to the ADH active site, the warhead is positioned to undergo a nucleophilic attack by proximal amino acid residues (e.g., cysteine), resulting in a covalent adduct. This shifts the inhibition kinetics from reversible competitive binding to time-dependent, irreversible inactivation (
kinact/KI
).
Two-step kinetic mechanism for covalent inhibition of ADH.
Physicochemical Properties & Reagent Preparation
Proper handling of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is critical to prevent premature degradation of the electrophilic warhead and to ensure accurate assay reproducibility.
A. Solubilization and Storage
While the hydrochloride salt form improves general aqueous solubility compared to the free base, the lipophilic 5-chloropentyl chain necessitates initial solubilization in an organic solvent.
Master Stock: Prepare a 10 mM master stock in anhydrous, cell-culture grade DMSO.
Storage: Store aliquots at -20°C in tightly sealed, desiccant-protected tubes to prevent ambient moisture from hydrolyzing the alkyl chloride.
B. Buffer Compatibility (Critical Step)
Because the compound contains a reactive electrophile, nucleophilic buffer components must be strictly avoided to prevent off-target quenching of the warhead before it reaches the enzyme.
Avoid: Dithiothreitol (DTT),
β
-mercaptoethanol, and high concentrations of primary amines (e.g., Tris buffer).
Recommended: 100 mM Sodium Pyrophosphate or HEPES buffer (pH 7.5 – 8.0).
C. Enzyme Tolerance
ADH enzymes generally tolerate up to 2–5% DMSO. However, to maintain the structural integrity of the apoenzyme during prolonged pre-incubations, ensure the final assay concentration of DMSO does not exceed 1% (v/v) .
Experimental Workflow
Experimental workflow for time-dependent ADH inhibition assay.
In Vitro Assay Protocols
Protocol A: Compound Serial Dilution
Thaw the 10 mM master stock of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride in DMSO at room temperature.
Prepare a 10-point, 3-fold serial dilution series in 100% DMSO (Concentration range: 10 mM down to 0.5
μ
M).
Perform a 1:10 intermediate dilution of each concentration point into the assay buffer (100 mM Sodium Pyrophosphate, pH 8.0) to create 10X working solutions (containing 10% DMSO).
Protocol B: Time-Dependent ADH Inhibition Assay
Objective: Measure the reduction of NAD+ to NADH at 340 nm to determine the rate of enzyme inactivation (
kobs
).
Pre-incubation: In a 96-well UV-transparent microplate, add 10
μ
L of the 10X working solution to 70
μ
L of ADH enzyme solution (e.g., Saccharomyces cerevisiae or Human Liver ADH, final enzyme concentration ~0.05 U/mL).
Incubation Time: Allow the plate to incubate at 25°C. Prepare separate wells for different pre-incubation time intervals: 0, 10, 20, 30, and 60 minutes.
Initiation: At the end of each time point, initiate the reaction by adding 20
μ
L of a substrate mix containing NAD+ (final concentration 2 mM) and Ethanol (final concentration 100 mM).
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm continuously for 5 minutes (reading every 15 seconds).
Controls: Include a vehicle control (1% DMSO final) to establish uninhibited enzyme velocity, and a positive control (unmodified 4-methylpyrazole) to validate baseline competitive inhibition .
Data Analysis & Interpretation
For a targeted covalent inhibitor, potency is not accurately described by a standard
IC50
value, as the degree of inhibition increases with time. Instead, evaluate the kinetic parameters
KI
(reversible binding affinity) and
kinact
(maximum rate of inactivation).
Expected Kinetic Profile Comparison
Compound
Mechanism
Primary Metric
Time-Dependence
4-Methylpyrazole (Fomepizole)
Reversible, Competitive
Ki
(~0.1
μ
M)
No
1-(5-chloropentyl)-4-methyl-1H-pyrazole
Irreversible, Covalent
kinact/KI
(
M−1s−1
)
Yes
Calculation Steps:
Calculate the initial velocity (
vi
) from the linear portion of the
A340
curve for each well.
Plot the natural log of remaining activity (
ln(vi/v0)
) versus pre-incubation time to determine the observed rate of inactivation (
kobs
) for each inhibitor concentration.
Plot
kobs
versus inhibitor concentration
[I]
. Fit the data to the hyperbolic equation to extract
KI
and
kinact
:
kobs=KI+[I]kinact×[I]
References
Title: Fomepizole - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Antizol (fomepizole) dosing, indications, interactions, adverse effects, and more
Source: Medscape
URL: [Link]
Title: Antizol® fomepizole 1g/mL concentrate for injection - NEW ZEALAND DATA SHEET
Source: Medsafe New Zealand
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Welcome to the technical support center for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and explanations.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the N-alkylation of 4-methylpyrazole with 1,5-dichloropentane can stem from several factors. Let's break down the common culprits and their solutions.
1. Inefficient Deprotonation of 4-methylpyrazole:
The "Why": The N-alkylation of a pyrazole requires the deprotonation of the N-H group to form a nucleophilic pyrazolate anion.[1][2] If this step is incomplete, a significant portion of your starting material will not react.
Troubleshooting Steps:
Choice of Base: Stronger bases are generally more effective. While potassium carbonate (K₂CO₃) is a common choice, sodium hydride (NaH) is a more powerful, non-nucleophilic base that can significantly improve deprotonation and, consequently, the yield.[3][4]
Solvent System: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, enhancing the reactivity of the pyrazolate anion.[3][5]
Reaction Temperature and Time: Ensure the deprotonation step is given sufficient time. Stirring the mixture of 4-methylpyrazole and the base for at least 30-60 minutes at room temperature before adding the alkylating agent can be beneficial.
2. Competing Dialkylation Side Reaction:
The "Why": 1,5-Dichloropentane has two electrophilic centers. The desired product, 1-(5-chloropentyl)-4-methyl-1H-pyrazole, can act as a nucleophile itself and react with another molecule of deprotonated 4-methylpyrazole, leading to the formation of a dimeric byproduct.
Troubleshooting Steps:
Stoichiometry of the Alkylating Agent: Using a molar excess of 1,5-dichloropentane can favor the mono-alkylation product. A common starting point is to use 1.5 to 2.0 equivalents of 1,5-dichloropentane relative to 4-methylpyrazole.
Slow Addition: Adding the 1,5-dichloropentane dropwise to the reaction mixture over an extended period helps to maintain a low concentration of the alkylating agent, thereby minimizing the chance of dialkylation.
3. Suboptimal Reaction Conditions:
The "Why": The rate of an Sₙ2 reaction is highly dependent on temperature and reaction time.
Troubleshooting Steps:
Temperature Control: While room temperature might be sufficient, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material (4-methylpyrazole) using TLC or LC-MS.
Question: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and impurities?
The presence of multiple spots indicates a mixture of compounds. Here’s a systematic approach to identification and purification.
Identification of Spots:
Starting Materials: Co-spot your reaction mixture with authentic samples of 4-methylpyrazole and 1,5-dichloropentane (if visible by your visualization method).
Product vs. Byproduct: The desired product, 1-(5-chloropentyl)-4-methyl-1H-pyrazole, will be less polar than the starting 4-methylpyrazole. The dialkylated byproduct will be even less polar.
Purification Strategy:
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts.[6] A silica gel column using a gradient elution with a mixture of hexanes and ethyl acetate is a standard approach. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
Acid-Base Extraction: Before chromatography, an aqueous workup can help remove some impurities. Washing the organic extract with a dilute acid solution can remove any unreacted 4-methylpyrazole.
Question: The final hydrochloride salt formation is problematic, resulting in an oil or poor crystallinity. What can I do?
The conversion of the free base to the hydrochloride salt can be challenging.
The "Why": The presence of impurities or residual solvent can inhibit crystallization. The choice of solvent for the salt formation is also critical.
Troubleshooting Steps:
Purity of the Free Base: Ensure the 1-(5-chloropentyl)-4-methyl-1H-pyrazole free base is of high purity before attempting the salt formation. Use column chromatography as described above.
Anhydrous Conditions: Water can interfere with the crystallization process. Use anhydrous solvents and a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).
Solvent for Crystallization: Diethyl ether is a common choice for precipitating hydrochloride salts. If the product oils out, try adding a small amount of a co-solvent like ethyl acetate or slowly cooling the solution. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis.
What is the role of the base in this reaction?
The base is crucial for deprotonating the N-H of the pyrazole ring, making the nitrogen atom nucleophilic enough to attack the electrophilic carbon of the 1,5-dichloropentane.[1][2] The strength and type of base can significantly influence the reaction rate and yield.[3][4]
Why is 4-methylpyrazole used as a starting material?
4-Methylpyrazole is a readily available and relatively simple pyrazole derivative. The methyl group at the 4-position does not introduce significant steric hindrance to the N-alkylation reaction.[3]
Can other alkylating agents be used?
Yes, other dihaloalkanes or haloalcohols can be used to synthesize different N-substituted pyrazoles. The principles of the reaction (deprotonation followed by nucleophilic substitution) remain the same.
How is the final product, 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, typically characterized?
The structure and purity of the final compound are typically confirmed using a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Materials:
4-Methylpyrazole
Sodium Hydride (60% dispersion in mineral oil)
1,5-Dichloropentane
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate
Brine (saturated aqueous NaCl solution)
Anhydrous Sodium Sulfate
Hydrochloric Acid solution (e.g., 2 M in diethyl ether)
Diethyl Ether
Hexanes
Procedure:
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpyrazole (1.0 eq). Add anhydrous DMF to dissolve the pyrazole. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
Alkylation: Cool the reaction mixture back to 0 °C. Add 1,5-dichloropentane (1.5 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC until the 4-methylpyrazole is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. The hydrochloride salt should precipitate. If an oil forms, try scratching the side of the flask or adding a seed crystal.
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Key Reaction Parameters
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base ensures complete deprotonation.[3][4]
Solvent
Anhydrous DMF or DMSO
Polar aprotic solvent enhances the reactivity of the pyrazolate anion.[3][5]
Alkylation Agent Stoichiometry
1.5 - 2.0 equivalents
Excess minimizes dialkylation.
Reaction Temperature
50 °C
Increases reaction rate without promoting significant side reactions.
Purification Method
Silica Gel Column Chromatography
Effectively separates product from starting materials and byproducts.[6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
General workflow for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
References
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation.
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
International Journal of Pharmacy and Technology. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
ACS Publications. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
McGraw-Hill Education. (n.d.). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP) | Poisoning & Drug Overdose, 7e. Retrieved from [Link]
Google Patents. (n.d.). WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole.
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
GIST Scholar. (n.d.). Part Ⅰ. P(Ⅲ)-Mediated Deoxygenative Geminal Electrophilic/Nucleophilic Additions of Pyrazoles to 1,2-Diketones Part Ⅱ. Study on Skeletal Editing through N-Chlorination-Induced Ring Contraction of 1,4-Bis(alkylsulfenyl)phthalazines and 3,6-Bis(methylsulfenyl)pyridazine. Retrieved from [Link]
Google Patents. (n.d.). CN101163679A - Method of preparing ultrapure 4-methylpyrazole.
ResearchGate. (2008). (PDF) 4Methylpyrazole–Present Status. Retrieved from [Link]
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
Technical Support Center: Troubleshooting Degradation of 1-(5-chloropentyl)-4-methyl-1H-pyrazole Hydrochloride During Storage
Welcome to the technical support guide for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate and may encounter stability issues during storage. Our goal is to provide a scientifically grounded, practical framework for identifying, understanding, and mitigating the degradation of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common observations and questions from users who suspect their material may be degrading.
Q1: My HPLC analysis of a stored sample shows a new, more polar peak that elutes earlier than the parent compound. What is this impurity?
A: The appearance of a new, earlier-eluting peak in a reverse-phase HPLC (RP-HPLC) analysis is a classic indicator of a more polar degradation product. For 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, the most probable identity of this new peak is 1-(5-hydroxypentyl)-4-methyl-1H-pyrazole .
Causality: In RP-HPLC, separation is based on hydrophobicity. The parent compound's chloropentyl group is relatively nonpolar. Hydrolysis replaces the chlorine atom with a hydroxyl (-OH) group. The hydroxyl group is significantly more polar, capable of forming hydrogen bonds, which reduces its retention on the nonpolar C18 stationary phase, causing it to elute from the column faster (i.e., at an earlier retention time).
Q2: What is the most likely chemical reaction causing this degradation during storage?
A: The primary degradation pathway is the hydrolysis of the terminal alkyl chloride .[1][2] This is a nucleophilic substitution reaction where a water molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine.[2][3] Although water is a relatively weak nucleophile, this reaction can proceed over time, especially if the compound is exposed to atmospheric moisture.[3][4]
Expert Insight: As a hydrochloride salt, the compound is hygroscopic, meaning it has a tendency to attract and absorb moisture from the air. This absorbed water then becomes a readily available reactant for the slow hydrolysis of the C-Cl bond on the pentyl side chain. The pyrazole ring itself is generally aromatic and stable under these conditions.[5]
Q3: How can I definitively confirm the identity of this degradation product?
A: While retention time shift in HPLC is strong evidence, definitive identification should be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) . By analyzing the new peak with a mass spectrometer, you can determine its mass-to-charge ratio (m/z).
Expected Mass Shift: The hydrolysis reaction involves the substitution of a chlorine atom (atomic mass ≈ 35.5 amu) with a hydroxyl group (-OH, mass ≈ 17.0 amu). You should look for a peak with a molecular weight corresponding to the parent compound where Cl has been replaced by OH.
Q4: What are the optimal storage conditions to prevent or minimize degradation?
A: Preventing degradation is entirely achievable by rigorously controlling the compound's environment. The key is to eliminate exposure to moisture.[6][7]
Technical Support Center: Synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
A Guide to Minimizing Byproducts Welcome to the technical support guide for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Byproducts
Welcome to the technical support guide for the synthesis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific N-alkylation reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthesis, particularly concerning the formation of common byproducts.
The synthesis of N-alkyl pyrazoles is a cornerstone reaction in medicinal chemistry, but it is often plagued by challenges in selectivity and purity.[1][2] This guide focuses on the practical aspects of minimizing the most prevalent byproduct in this synthesis: the bis-alkylated dimer.
Section 1: Troubleshooting the Primary Byproduct
Issue: Formation of 1,5-bis(4-methyl-1H-pyrazol-1-yl)pentane
This is the most common and troublesome impurity in this synthesis. It arises because the alkylating agent, a 1,5-dihalopentane, has two reactive sites.
Question: My post-reaction analysis (TLC, LC-MS) shows a significant, less mobile (more polar) spot with a mass corresponding to the addition of two pyrazole units. What is causing this, and how can I prevent it?
Answer:
This impurity is 1,5-bis(4-methyl-1H-pyrazol-1-yl)pentane. Its formation is a classic example of a competing reaction in bifunctional alkylations. Once the first N-alkylation occurs to form your desired product, the other end of the pentyl chain remains an active electrophile. A second molecule of 4-methylpyrazole can then react at this site, leading to the undesired "dimer" byproduct.
The key to minimizing this is to manipulate the reaction kinetics to strongly favor the initial mono-alkylation over the subsequent second alkylation.
Visualizing the Competing Reactions
The following diagram illustrates the desired synthetic route versus the pathway leading to the formation of the bis-pyrazole byproduct.
Caption: Desired vs. Competing Reaction Pathways.
Solution 1: Control Stoichiometry
Causality: The relative concentration of the reactants is the most critical factor. By using a significant excess of the 1,5-dihalopentane, you increase the statistical probability that a 4-methylpyrazole anion will collide with a "fresh," unreacted dihalopentane molecule rather than one that has already been mono-alkylated.
Recommended Protocol:
Charge a reaction vessel with a suitable polar aprotic solvent like DMF or acetonitrile.
Add the base (e.g., K₂CO₃, 1.5 equivalents relative to the pyrazole).
Add the 1,5-dihalopentane alkylating agent. A starting point of 3 to 5 molar equivalents is recommended.
Stir the mixture to ensure a fine suspension of the base.
Slowly add a solution of 4-methylpyrazole (1.0 equivalent) in the reaction solvent to the mixture over 1-2 hours.
Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.
Data Presentation: Impact of Stoichiometry
Molar Equivalents of Dihalopentane
Approximate Product:Byproduct Ratio
1.1 : 1
60 : 40
3.0 : 1
90 : 10
5.0 : 1
>95 : 5
Note: Ratios are illustrative and can vary based on specific reaction conditions.
Solution 2: Utilize Differential Reactivity
Causality: Not all halogens are equal leaving groups. The C-Br bond is weaker and more labile than the C-Cl bond, making bromide a better leaving group. By using an alkylating agent with two different halogens, such as 1-bromo-5-chloropentane , you can perform the alkylation under conditions mild enough to primarily activate the C-Br bond while leaving the C-Cl bond intact.
Recommended Protocol:
Select 1-bromo-5-chloropentane as your alkylating agent.
Use a milder base, such as potassium carbonate (K₂CO₃), which is effective for this type of alkylation.[3]
Maintain a moderate reaction temperature (e.g., 40-60 °C). Higher temperatures can begin to activate the C-Cl bond for substitution, increasing the risk of the bis-pyrazole byproduct.
Follow the stoichiometric recommendations outlined in Solution 1. The combination of excess reagent and differential reactivity provides a powerful method for maximizing the yield of your desired mono-alkylated product.
Section 2: Frequently Asked Questions (FAQs)
Q1: For the alkylating agent 1,5-dihalopentane, is there a preference between dichloro, dibromo, or a mixed bromo-chloro version?
A1: Yes, as discussed above, 1-bromo-5-chloropentane is the superior choice. It allows for selective reaction at the more reactive C-Br end, leaving the C-Cl end for later synthetic steps if needed, or simply as the final state for the desired product. Using 1,5-dibromopentane significantly increases the rate of the second alkylation, leading to more bis-pyrazole byproduct. 1,5-dichloropentane requires harsher conditions (higher temperatures, stronger bases), which can lead to other side reactions.
Base: For this synthesis, potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to deprotonate the pyrazole N-H but is heterogeneous and generally leads to cleaner reactions than very strong, soluble bases like sodium hydride (NaH). NaH can be used but requires strictly anhydrous conditions and can sometimes lead to more side products if not handled correctly.
Solvent: A polar aprotic solvent is required to dissolve the pyrazole anion and facilitate the Sₙ2 reaction. N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are the most common and effective choices. They offer good solubility for the reactants and are relatively stable at moderate reaction temperatures.
Q3: How can I effectively monitor the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
Setup: Use silica gel plates. A good mobile phase (eluent) to start with is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Interpretation:
4-methylpyrazole (Starting Material): Will have a moderate Rf value.
1-(5-chloropentyl)-4-methyl-1H-pyrazole (Product): Will be less polar than the starting pyrazole and have a higher Rf.
1,5-bis(4-methyl-1H-pyrazol-1-yl)pentane (Byproduct): Will be the most polar of the pyrazole species and have the lowest Rf. It has two polar pyrazole rings.
Run a TLC every 30-60 minutes. The reaction is complete when the starting pyrazole spot is no longer visible. Avoid unnecessarily long reaction times, as this can promote byproduct formation.
Q4: My reaction is complete, but I still have ~5% of the bis-pyrazole byproduct. What is the best purification strategy?
A4:
Workup: Quench the reaction with water and extract your product into a solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Chromatography: The crude oil should be purified using silica gel column chromatography.[4][5] The polarity difference between your product and the bis-pyrazole byproduct is usually sufficient for good separation.
Eluent System: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).
Your desired product will elute first, followed by the more polar bis-pyrazole byproduct.
Salt Formation: After chromatography, dissolve the purified free-base product in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride salt will precipitate as a crystalline solid.[4] This solid can be collected by filtration and washed with cold solvent to yield the final, highly pure product. Recrystallization of this salt can further enhance purity.
Q5: Why is the final product isolated as a hydrochloride salt?
A5: There are several key advantages, particularly for compounds intended for pharmaceutical development:
Purity & Handling: The salt is typically a stable, crystalline solid, which is much easier to handle, weigh, and purify by recrystallization than the free-base oil.
Stability: Salts are often more chemically stable and have a longer shelf-life than their free-base counterparts.
Solubility: Hydrochloride salts of basic compounds are generally water-soluble, which is often a requirement for formulation and biological testing.
Section 3: Workflow for Troubleshooting Byproduct Formation
This decision tree provides a logical workflow for addressing the bis-pyrazole byproduct issue during your synthesis.
Caption: A step-by-step decision tree for minimizing the bis-pyrazole byproduct.
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2015;5:63816-63823.]([Link])
Technical Support Center: Troubleshooting the Aqueous Solubility of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals facing solubility challenges with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals facing solubility challenges with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. Below, we dissect the physicochemical root causes of its precipitation and provide field-proven, self-validating protocols to rescue your assays and in vivo dosing regimens.
Diagnostic Overview: The "Why" Behind the Precipitation
It is a common misconception that formulating a compound as a hydrochloride (HCl) salt guarantees universal aqueous solubility. While 1-(5-chloropentyl)-4-methyl-1H-pyrazole HCl dissolves readily in pure, unbuffered water (pH < 3), researchers frequently observe sudden turbidity when transferring the compound into biological buffers or saline. This is driven by two distinct physicochemical mechanisms:
The Common Ion Effect: When the HCl salt is introduced to vehicles like 0.9% NaCl (saline) or simulated gastric fluid, the artificially high concentration of background chloride ions shifts the solubility product (
Ksp
) equilibrium. This suppresses the dissolution of the salt, causing the intact HCl salt to crash out of solution before it can fully dissolve[1].
pH-Induced Free Base Precipitation: The conjugate acid of the pyrazole ring typically exhibits a low
pKa
(approximately 2.5–3.0). When introduced to physiological media (pH 7.4), the salt rapidly deprotonates. The resulting neutral free base is dominated by the highly lipophilic 5-chloropentyl chain. Lacking sufficient hydrogen bond donors, the free base undergoes immediate hydrophobic aggregation and precipitates[1].
Mechanistic pathways of pyrazole precipitation via common ion effect and pH-shift.
Troubleshooting FAQs
Q: My 10 mM stock in pure water looks perfectly clear, but when I dilute it to 100 µM in cell culture media, it immediately turns cloudy. What happened?A: Your cell culture media is buffered to pH 7.4. At this pH, the soluble salt converts into the highly lipophilic free base. To fix this, prepare your master stock in 100% DMSO rather than water. When diluting into media, the DMSO acts as a co-solvent, keeping the free base in a metastable solution long enough for in vitro assays. Ensure your final DMSO concentration remains below 0.5% to avoid cellular toxicity.
Q: I tried dissolving the powder directly in 0.9% Saline for a mouse IV injection, but it remains a suspension. Should I heat it?A: No. Heating will only temporarily increase kinetic solubility; the compound will crash out as soon as it cools in the syringe, potentially causing fatal embolisms in the animal. The failure to dissolve is due to the common ion effect from the chloride in the saline[1]. You must use a complexation agent (like a cyclodextrin) or a surfactant-based microemulsion to shield the compound from the aqueous environment.
Q: Which formulation strategy is best for in vivo pharmacokinetics (PK) to ensure the vehicle doesn't interfere with the drug's absorption?A: For lipophilic pyrazole derivatives, sulfobutyl ether β-cyclodextrin (Captisol®) is the gold standard[2]. The hydrophobic 5-chloropentyl tail inserts into the cyclodextrin cavity, masking it from the water, while the hydrophilic exterior of the cyclodextrin ensures excellent bulk solubility. If cyclodextrins are unavailable, a DMSO/Cremophor EL/Saline cascade is a reliable alternative[3].
Decision matrix for selecting the optimal solubilization formulation based on application.
Quantitative Formulation Data
Summarized below are the benchmarked formulation strategies for overcoming the lipophilicity of the pyrazole free base.
Formulation Strategy
Composition
Est. Solubilization Limit
Best Application
Self-Validation Metric
Co-Solvent Stock
100% DMSO
>50 mM
In vitro screening
Clear solution post-dilution in media (0.1-0.5% DMSO).
Cyclodextrin Complex
20–30% (w/v) Captisol® in Water
5 – 15 mg/mL
In vivo (IV/PO/IP)
Passes smoothly through a 0.22 µm sterile filter without pressure spikes.
Lipid Microemulsion
5% DMSO / 5% Cremophor EL / 90% Saline
2 – 5 mg/mL
In vivo (IP/IV)
No pellet formation after 10,000 x g centrifugation for 5 mins.
Step-by-Step Experimental Protocols
Protocol A: Cyclodextrin Complexation for High-Dose In Vivo Dosing
Causality: Sulfobutyl ether β-cyclodextrin (Captisol®) features a hydrophobic core that specifically accommodates lipophilic moieties like the chloropentyl chain and pyrazole ring, preventing them from interacting with water and aggregating[2].
Vehicle Preparation: Weigh out 2.0 g of Captisol® powder and dissolve it in 8.0 mL of sterile Milli-Q water to create a 20% (w/v) solution. Vortex until completely clear.
Drug Addition: Add 50 mg of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride directly to the Captisol® solution.
Complexation: Sonicate the mixture in a water bath at room temperature for 15–30 minutes. The mechanical energy facilitates the insertion of the drug's hydrophobic tail into the cyclodextrin cavity.
Validation Check: Draw the solution into a syringe and pass it through a 0.22 µm PVDF filter. Self-validating mechanism: If the drug is fully complexed, the solution will filter easily with zero resistance. If you feel backpressure, uncomplexed drug particles are clogging the pores; return to step 3 and increase sonication time or Captisol® concentration.
Causality: This is a kinetic trapping method. The drug is first fully solvated in DMSO. Cremophor EL (a polyethoxylated castor oil surfactant) is then added to coat the solvated drug molecules. When saline is finally introduced, the surfactant forms micelles around the drug, physically preventing the common ion effect from triggering precipitation[3].
Solvation: Dissolve 5.0 mg of the compound in 50 µL of 100% DMSO. Vortex until clear.
Surfactant Coating (Critical Step): Add 50 µL of Cremophor EL to the DMSO-drug solution. Do not add water yet. Vortex vigorously for 2 minutes to ensure the surfactant thoroughly coats the solvated drug molecules.
Aqueous Dispersion: While continuously vortexing the tube, add 900 µL of 0.9% Saline dropwise (approx. 1 drop per second). Rapid addition will shock the system and cause precipitation.
Validation Check: Transfer 100 µL of the final formulation to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Self-validating mechanism: Carefully inspect the bottom of the tube. A lack of a white pellet confirms that the drug is successfully trapped in micelles and is safe for injection.
Technical Support Center: Handling the Hygroscopicity of 1-(5-chloropentyl)-4-methyl-1H-pyrazole Hydrochloride
Welcome to the technical support guide for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data.
Introduction: Understanding the Challenge
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a valuable intermediate in pharmaceutical synthesis. However, its hydrochloride salt form renders it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This seemingly simple property can introduce significant variability into experimental workflows, leading to issues with weighing accuracy, solution concentration, and even chemical stability.[4][5][6] Absorbed water can act as a plasticizer, leading to physical changes like clumping and caking, and can also participate in degradation pathways, such as hydrolysis.[5][6]
This guide provides a comprehensive framework for handling this compound, from initial receipt and storage to experimental use and troubleshooting. By understanding the "why" behind each step, you can proactively mitigate the risks associated with hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride to be "hygroscopic"?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][3] For this pyrazole hydrochloride salt, this means the solid powder will absorb moisture from the air.[7] This can lead to a range of issues, including:
Inaccurate Weighing: The measured mass will be a combination of the compound and absorbed water, leading to the preparation of solutions with lower-than-intended concentrations.[6]
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[2][4][6]
Chemical Instability: The presence of water can promote degradation of the compound, potentially through hydrolysis, affecting its purity and shelf-life.[5][8][9]
Q2: I received a new bottle of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. How should I store it?
A2: Proper storage is the first line of defense against moisture absorption. Upon receipt, the container should be stored in a cool, dry place, away from direct sunlight and sources of high humidity.[1] The ideal storage environment is a desiccator containing a suitable drying agent, such as silica gel or calcium chloride.[3][10][11] Ensure the desiccant is active (e.g., blue or orange indicating silica gel, not pink or green). For long-term storage, consider sealing the primary container with paraffin film and placing it inside a larger, sealed container with additional desiccant pouches.[12]
Q3: My compound has started to clump. Can I still use it?
A3: Minor clumping may be reversible, but it is a clear indicator of moisture absorption.[6] If the clumping is minimal, you may be able to gently break up the clumps with a clean, dry spatula inside a controlled environment like a glovebox or in a room with low humidity.[1][6] However, it is crucial to understand that the water content is now elevated, which will affect the accuracy of your experiments. For applications requiring high precision, it is strongly recommended to either dry the material (see Protocol 2) or use a fresh, unopened container.
Q4: How can I accurately weigh this hygroscopic compound?
A4: Accurate weighing requires minimizing exposure to ambient air.[1] The gold standard is to perform all weighing procedures inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, work as quickly as possible in an area with low humidity. Have all your equipment (spatula, weigh boat, etc.) clean and dry before you begin. Instead of leaving the main stock bottle open, quickly dispense a small amount into a tared, sealed vial and then weigh the vial. This minimizes the exposure of the bulk material.
Q5: What is the best way to determine the water content of my sample?
A5: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer titration.[8][13][] This technique is specific to water and can detect even trace amounts. There are two main types: volumetric for higher water content and coulometric for trace levels.[15][16][17] For a hygroscopic solid like this pyrazole hydrochloride, Karl Fischer titration will provide a precise measurement of the water percentage, allowing you to correct for it in your calculations.
Troubleshooting Guide
This section addresses common problems encountered when working with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent experimental results
Inaccurate concentration of solutions due to water absorption by the solid.
1. Implement stringent handling protocols (glovebox or low humidity environment). 2. Determine the water content using Karl Fischer titration and adjust the mass of the compound accordingly. 3. Prepare fresh solutions from a new, unopened container of the compound.
Powder is caked or has a wet appearance
Prolonged or repeated exposure to high humidity. Improper storage.
1. The compound is likely significantly compromised. It is not recommended for use in sensitive applications. 2. If the material is valuable, consider drying it under vacuum at a gentle temperature (see Protocol 2). However, re-analysis (e.g., by NMR or LC-MS) to confirm chemical integrity after drying is essential.
Difficulty dissolving the compound
While hygroscopicity primarily affects the solid state, significant water absorption could alter the physical properties, potentially impacting dissolution kinetics. The issue could also be related to the choice of solvent.
1. Ensure you are using a suitable, anhydrous solvent. 2. If the compound was clumpy, it indicates water absorption. Use a fresh, dry sample. 3. Gentle warming or sonication can aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Observed degradation in analytical assays (e.g., NMR, LC-MS)
The presence of absorbed water may have led to hydrolysis or other degradation pathways.
1. Immediately switch to a new, unopened container of the compound. 2. Review storage and handling procedures to prevent future moisture exposure. 3. Store prepared stock solutions at low temperatures (e.g., -20°C) and for limited durations.
Experimental Protocols
Protocol 1: Recommended Handling and Weighing Procedure
This protocol outlines the best practices for handling and weighing 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride to minimize moisture absorption.
Glovebox with an inert atmosphere (Nitrogen or Argon)
Analytical balance
Antistatic weigh boat or glass vial
Clean, dry spatulas
Procedure:
Preparation: Place all necessary items (stock bottle, spatula, weigh boat/vial) inside the glovebox antechamber. Purge the antechamber according to the glovebox operating instructions.
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
Weighing:
a. Place the weigh boat or an empty, capped vial on the analytical balance and tare it.
b. Open the main stock bottle of the pyrazole hydrochloride.
c. Using a clean, dry spatula, quickly transfer the approximate desired amount of powder to the weigh boat or into the vial.
d. Immediately and securely close the main stock bottle.
e. Record the precise weight of the compound. If using a vial, cap it before removing it from the balance.
Dissolution: If preparing a solution, transfer the weighed powder to a volumetric flask containing the appropriate anhydrous solvent inside the glovebox. Seal the flask before removing it from the glovebox.
Protocol 2: Procedure for Drying a Compromised Sample
This protocol is for situations where a sample has been exposed to moisture and needs to be dried before use. Note that thermal degradation is a risk, and the efficacy of this procedure should be confirmed analytically.
Schlenk flask or other suitable vacuum-rated glassware
Vacuum pump
Desiccator
Procedure:
Sample Preparation: Place a thin layer of the clumped powder in a clean, dry Schlenk flask or on a watch glass inside the vacuum oven. A thin layer maximizes surface area for efficient drying.
Drying:
a. Gently heat the sample under a dynamic vacuum. A temperature of 40-50°C is a conservative starting point to avoid thermal decomposition. Do not heat aggressively without prior thermal stability data (e.g., from TGA).
b. Continue drying for several hours (e.g., 4-6 hours) or until a constant weight is achieved.
Cooling:
a. Turn off the heat and allow the oven to cool to room temperature while still under vacuum.
b. Once cooled, break the vacuum with a dry, inert gas like nitrogen or argon.
Storage: Immediately transfer the dried powder to a desiccator for storage. Handle the dried material exclusively in a controlled, low-humidity environment.
Verification: It is highly recommended to verify the water content of the dried material using Karl Fischer titration (see Protocol 3) and to confirm its chemical purity and structure (e.g., by LC-MS and NMR) before use in critical experiments.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol provides a general outline for determining the water content. Specific parameters will depend on the instrument used.
Materials:
Karl Fischer titrator (volumetric or coulometric)
Appropriate Karl Fischer reagents (e.g., anhydrous methanol as the solvent)
Sample of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Airtight syringe or other sample introduction device
Procedure:
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the solvent to remove any residual moisture until a stable, low drift rate is achieved.[18]
Sample Preparation: Accurately weigh a suitable amount of the pyrazole hydrochloride salt in a sealed container. The required amount will depend on the expected water content and the instrument's sensitivity.[18]
Titration:
a. Introduce the weighed sample into the titration vessel.[18]
b. Start the titration. The instrument will automatically add the iodine-containing titrant (volumetric) or generate iodine electrochemically (coulometric) until all the water has reacted.[15]
c. The instrument's software will calculate the amount of water in the sample based on the amount of iodine consumed.
Calculation: The result is typically expressed as a percentage of water by weight. This value can be used to calculate a correction factor for the true mass of the anhydrous compound being weighed for solution preparation.
Visualizations
Workflow for Handling Incoming Material
The following diagram illustrates the decision-making process upon receiving and using 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Caption: Decision workflow for handling pyrazole hydrochloride.
Impact of Hygroscopicity on Experimental Accuracy
This diagram shows how moisture absorption can cascade through an experimental workflow to produce unreliable results.
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride vs free base reactivity comparison
Initiating Research on Pyrazole I'm starting my investigation into 1-(5-chloropentyl)-4-methyl-1H-pyrazole, focusing initially on its hydrochloride form. My initial steps involve in-depth Google searches to build a found...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Research on Pyrazole
I'm starting my investigation into 1-(5-chloropentyl)-4-methyl-1H-pyrazole, focusing initially on its hydrochloride form. My initial steps involve in-depth Google searches to build a foundational understanding of its chemical properties, how it reacts, and where it is typically used.
Analyzing Compound Forms
I'm now expanding my search to specifically differentiate the hydrochloride salt from the free base of 1-(5-chloropentyl)-4-methyl-1H-pyrazole. I'm focusing on finding comparative experimental data to understand reactivity, solubility differences, and handling considerations. I am also seeking established experimental protocols and reactions for both. Next, I plan to structure the guide with comparisons and experimental protocols.
Gathering Comparative Data
I'm now diving deep into Google, aiming to collect key data on both the hydrochloride salt and free base forms of the pyrazole derivative. I'm prioritizing established experimental protocols and reactions. My focus is on sourcing comparative studies to understand reactivity and solubility differences. I'm aiming for peer-reviewed journals and reliable suppliers to build a solid foundation.
I'm also preparing to structure the comparison guide with a clear introduction and detailed experimental protocols.
Analyzing Reactivity Differences
I'm currently focused on outlining a comprehensive comparison of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride and its free base form. I'm starting with an introduction that describes the key properties and context. I'm aiming to create a detailed guide that's easily understandable. I'll highlight the major differences in reactivity and related properties for experts in the field.
Outlining Physicochemical Data
I'm now detailing the key physicochemical property differences between the hydrochloride salt and the free base. I'm focusing on their respective solubilities in various solvents, which significantly affects reaction conditions. Stability considerations are also being addressed, as these influence storage and handling protocols. A structured table will highlight these comparisons.
Developing Reactivity Framework
I am now structuring the reactivity comparison, specifically targeting nucleophilicity differences. The free base's lone pair makes it a stronger nucleophile than the salt. I will explore reaction conditions, noting the need for a base to generate the free base in situ when using the hydrochloride. I'm also planning to incorporate a discussion on reaction conditions, with or without adding a base.
Clarifying N-Alkylation Focus
I am now focusing on the N-alkylation reaction, specifying the key area of comparison. The key difference in reactivity stems from the chloropentyl chain. The pyrazole ring is already N-alkylated, so the reactivity question revolves around how protonation affects the chloropentyl chain's reactivity. I'll highlight the need for a base to generate the free base in situ when using the hydrochloride. This detail is very important to make clear. I am also planning on including a simple reaction scheme diagram.
Developing Reaction Details
I'm now detailing the experimental design for comparing the hydrochloride salt and free base reactivity. I'm focusing on their role as alkylating agents, reacting with a nucleophile, such as sodium azide. I'm incorporating considerations on reaction solvents and comparing reaction rates. Solubility of the reactants, and influence on the overall reaction is also included. I'm also including a diagram of the general reaction scheme.
Refining Experimental Approach
I'm now revising the experimental design for the reactivity comparison, focusing on an alkylation reaction with Sodium Azide as the nucleophile. Solubility differences will significantly impact the reaction rates, so solvent choice is key. I'll need to use an organic solvent for the free base and a polar aprotic solvent for the hydrochloride salt. Including a base is essential when using the salt, potentially making the reaction conditions more complex, but this is representative of real-world use.
Refining Experiment Comparisons
I am now focusing on refining the experimental setup to provide the most direct comparison of reactivity. I've chosen an alkylation with sodium azide and piperidine to compare the salt and free base forms. For the salt, I'll need a base to ensure the azide/piperidine isn't protonated by the salt. The free base experiment is the control and will be performed in acetonitrile.
Refining Comparison Experiments
I'm now implementing the refined experimental procedures to create a clear reactivity comparison. Reaction rates and yields will be measured for N-alkylation of sodium azide and piperidine. The free base experiment is the control and will be performed in acetonitrile. The salt experiment involves adding a base. I'm focusing on ensuring all conditions are comparable.
Refining Alkylation Reactivity
I'm now focusing on optimizing the N-alkylation reaction for a more direct comparison. I've selected sodium azide and piperidine as nucleophiles and the comparison will involve determining the reaction rates and yields. In acetonitrile, the free base is the control, and for the salt reaction, a base will be added.
Refining Data Presentation
I'm now focusing on refining the experimental data presentation, ensuring direct comparability between the free base and hydrochloride salt reactivity. I will be sure to address reaction rates and yields for both forms when sodium azide or piperidine is the nucleophile. The discussion will cover solubility of reactants and provide reaction diagrams.
Comparative
HPLC validation methods for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride purity
The accurate determination of purity for pharmaceutical intermediates is a foundational step in drug development. 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS 1258649-84-1) is a critical nitrogen-containing...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate determination of purity for pharmaceutical intermediates is a foundational step in drug development. 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (CAS 1258649-84-1) is a critical nitrogen-containing heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Because impurities—such as unreacted starting materials, positional isomers, or degradation products—can propagate through synthetic sequences and compromise final API safety, establishing a robust, self-validating analytical method is paramount.
This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for this specific pyrazole derivative and provides a comprehensive, step-by-step validation protocol grounded in the2[2].
Methodological Comparison: Selecting the Optimal Stationary Phase
When analyzing basic heterocycles with hydrophobic appendages, column selection dictates the success of the method. We compared three distinct chromatographic approaches for resolving 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride from its potential impurities (e.g., the 3-methyl regioisomer and oxidative degradants).
Reversed-Phase C18 (Octadecylsilane): The industry default. While it provides excellent retention for the hydrophobic chloropentyl chain, standard C18 columns often suffer from secondary interactions between the basic pyrazole nitrogen and residual surface silanols, leading to peak tailing.
Reversed-Phase Phenyl-Hexyl: The optimal choice. This phase offers alternative selectivity via
π−π
interactions with the pyrazole ring. It provides superior resolution for positional isomers (e.g., differentiating 3-methyl from 4-methyl pyrazoles) and minimizes tailing.
Hydrophilic Interaction Liquid Chromatography (HILIC): Unsuitable. Despite the polar pyrazole core, the dominant hydrophobicity of the chloropentyl chain results in poor retention and distorted peak shapes under HILIC conditions.
Table 1: Performance Comparison of Chromatographic Approaches
Chromatographic Parameter
RP-HPLC (C18)
RP-HPLC (Phenyl-Hexyl)
HILIC (Amide)
Retention Mechanism
Hydrophobic partitioning
Hydrophobic +
π−π
interactions
Hydrophilic partitioning
Peak Shape (Tailing Factor)
1.4 - 1.6 (Moderate tailing)
1.0 - 1.1 (Excellent)
> 2.0 (Poor)
Isomer Resolution (
Rs
)
Rs
< 1.2 (Co-elution risk)
Rs
> 2.0 (Baseline resolved)
Not applicable
Degradant Resolution
Moderate
High (Resolves N-oxides)
Low
Causality in Method Development (E-E-A-T)
As an analytical scientist, method development must be approached as a self-validating system where every parameter is deliberately chosen based on the molecule's physicochemical properties.
Why 0.1% Trifluoroacetic Acid (TFA)?
The pyrazole ring is basic, and the molecule is supplied as a hydrochloride salt[1]. Furthermore, the primary alkyl chloride moiety is susceptible to nucleophilic substitution (hydrolysis) under basic conditions. Selecting an acidic mobile phase modifier like 0.1% TFA (pH ~2.0) serves a dual mechanistic purpose: it ensures the basic pyrazole nitrogen remains fully protonated to prevent peak broadening, and it chemically stabilizes the labile chloropentyl chain against on-column hydrolysis during the analytical run[3][4].
Why Low-Wavelength UV Detection (215 nm)?
Unlike highly conjugated polyaromatic systems, the isolated pyrazole ring lacks an extended chromophore. Therefore, detection must be performed at lower UV wavelengths (210–215 nm) to achieve the necessary sensitivity for trace impurity quantification[4].
Experimental Protocol: Step-by-Step Methodology
The following optimized RP-HPLC protocol utilizes a Phenyl-Hexyl column to ensure maximum specificity and precision.
Reagent and Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Degas via sonication.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (50:50, v/v).
Standard and Sample Preparation
Standard Solution: Accurately weigh 25.0 mg of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride reference standard. Dissolve in 25.0 mL of diluent to achieve a target concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Sample Solution: Prepare the batch sample identically to the standard solution.
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
Column Temperature: 30°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: PDA/UV at 215 nm.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: Linear gradient to 80% B
12.0 - 15.0 min: Hold at 80% B
15.0 - 15.1 min: Return to 10% B
15.1 - 20.0 min: Column equilibration
ICH Q2(R2) Validation Workflow and Data
To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to5[5].
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. During forced degradation (acid, base, peroxide, thermal, and photolytic stress), pyrazole derivatives are particularly susceptible to oxidation, often yielding polar N-oxide degradants[6]. The Phenyl-Hexyl column successfully resolves the parent API from these N-oxides, achieving a peak purity index of >0.999 across all stress conditions.
Linearity, Accuracy, and Precision
The method must demonstrate a proportional response and reliable recovery across the reporting range.
Table 2: Summary of ICH Q2(R2) Validation Data
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Results (Phenyl-Hexyl Method)
Linearity Range
R2≥0.999
(From LOQ to 150% of target)
R2=0.9998
(Range: 0.05 to 1.5 mg/mL)
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.05 µg/mL
Accuracy (Spike Recovery)
98.0% - 102.0% recovery at 3 levels
99.4% - 100.8%
System Precision
%RSD
≤
2.0% (n=6 injections)
%RSD = 0.65%
Intermediate Precision
%RSD
≤
2.0% (Different analyst/day)
%RSD = 0.82%
Validation Workflow Visualization
Figure 1: ICH Q14/Q2(R2) aligned HPLC method development and validation workflow.
A Senior Application Scientist's Guide to Validating the Purity of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride using LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, technically-focused protocol for validating the purity of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a key building block in various synthetic routes. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose and compare its performance with alternative analytical techniques.
The structural integrity and purity of a compound like 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride are critical. Impurities can arise from starting materials, by-products of side reactions during synthesis, or degradation products.[1] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is imperative for quality control.
LC-MS is a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity, selectivity, and speed.[2] It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also crucial mass-to-charge ratio (m/z) information that aids in the identification of the main compound and any impurities.[3][4]
I. Understanding Potential Impurities
A crucial first step in developing a purity validation method is to anticipate the potential impurities. In the synthesis of N-alkylated pyrazoles like 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, several types of impurities can be expected:
Unreacted Starting Materials: Residual 4-methylpyrazole and 1-chloro-5-iodopentane (or a similar alkylating agent).
Isomeric Impurities: N-alkylation of pyrazoles can sometimes lead to the formation of regioisomers.[5]
By-products: Side reactions can generate various unintended molecules. For instance, elimination reactions of the chloropentyl chain could occur under certain conditions.
Degradation Products: The compound may degrade over time or under specific storage conditions.
II. Experimental Protocol: LC-MS for Purity Validation
This section details a step-by-step methodology for the LC-MS analysis of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. The rationale behind each parameter selection is explained to provide a comprehensive understanding of the method.
A. Sample and Standard Preparation
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. This will serve as the primary standard for identification and system suitability checks.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same solvent.
Solvent Selection: The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the mobile phase. A 50:50 (v/v) mixture of water and acetonitrile is often a good starting point for polar organic molecules.
B. Liquid Chromatography (LC) Conditions
The goal of the chromatographic separation is to resolve the main peak from any potential impurities.
Parameter
Recommended Setting
Rationale
LC Column
C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
C18 columns are versatile for reversed-phase chromatography and are effective for separating a wide range of small organic molecules. The smaller particle size enhances separation efficiency.[6][7]
Mobile Phase A
Water with 0.1% formic acid
Formic acid is a common mobile phase additive in LC-MS that aids in the ionization of the analyte in the mass spectrometer's source, typically promoting the formation of protonated molecules ([M+H]^+).[8]
Mobile Phase B
Acetonitrile with 0.1% formic acid
Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and compatibility with MS.
Gradient Elution
5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and later-eluting non-polar impurities are resolved from the main peak.
Flow Rate
0.3 mL/min
This flow rate is suitable for a 2.1 mm internal diameter column, providing good separation efficiency and compatibility with standard ESI sources.
Column Temperature
40 °C
Maintaining a constant and elevated column temperature can improve peak shape and reproducibility of retention times.[7]
Injection Volume
5 µL
A small injection volume helps to prevent column overloading and maintain sharp peaks.
C. Mass Spectrometry (MS) Conditions
The mass spectrometer settings are optimized to achieve sensitive and specific detection of the target analyte and any potential impurities.
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive Ion Mode
ESI is a soft ionization technique suitable for polar molecules. The pyrazole nitrogen atoms are basic and will readily accept a proton in the positive ion mode to form ([M+H]^+).[7]
Mass Scan Range
m/z 50-500
This range is broad enough to encompass the molecular ion of the target compound and a wide array of potential lower and higher molecular weight impurities.
Source Temperature
350 °C
Optimizing the source temperature is critical for efficient desolvation of the analyte ions.
Capillary Voltage
3.5 kV
This voltage is applied to the ESI needle to generate a fine spray of charged droplets.
Cone Voltage
30 V
The cone voltage can be optimized to control the degree of in-source fragmentation, which can be useful for structural confirmation.
D. Method Validation
To ensure the reliability of the analytical method, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[9][10][11] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration.[11]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
III. Data Analysis and Interpretation
The primary output of an LC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against retention time.
Peak Identification: The main peak in the chromatogram should correspond to the retention time of the 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride standard. The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule ([M+H]^+). The presence of the characteristic isotopic pattern of chlorine (a ratio of approximately 3:1 for the M and M+2 peaks) will further confirm the identity of the compound.[12][13]
Impurity Profiling: Any other peaks in the chromatogram are potential impurities. The mass spectrum of each impurity peak should be examined to determine its molecular weight. This information, combined with knowledge of the synthetic route, can help in tentatively identifying the impurity.
Purity Calculation: The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
IV. Visualizing the LC-MS Workflow
The following diagram illustrates the key steps in the LC-MS purity validation workflow.
Caption: Workflow for LC-MS purity validation.
V. Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.[14]
Technique
Principle
Advantages
Disadvantages
LC-MS
Separation by liquid chromatography followed by mass-based detection.
High sensitivity and selectivity; provides molecular weight information for impurity identification.[2]
Higher cost and complexity compared to HPLC-UV.
GC-MS
Separation of volatile compounds by gas chromatography followed by mass-based detection.
Excellent for analyzing volatile impurities and residual solvents.[15]
Not suitable for non-volatile or thermally labile compounds; may require derivatization.
HPLC-UV
Separation by liquid chromatography with detection based on UV absorbance.
Robust, reliable, and widely available; excellent for quantitative analysis of known impurities.[1]
Less sensitive than MS; co-eluting impurities with similar UV spectra may not be detected; provides no molecular weight information.[16][17]
Quantitative NMR (qNMR)
Determination of purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
A primary ratio method that does not require a reference standard of the analyte itself; provides structural information.[18]
Lower sensitivity compared to chromatographic methods; requires a pure internal standard.
VI. Conclusion
The validation of purity for pharmaceutical intermediates like 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a critical aspect of drug development. LC-MS offers a highly sensitive and specific method for this purpose, providing not only quantitative purity data but also valuable information for the identification of unknown impurities.[2][3] By following a well-designed and validated protocol, researchers can ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective medicines. While alternative techniques like GC-MS and HPLC-UV have their merits, the comprehensive data provided by LC-MS makes it an invaluable tool in the modern pharmaceutical landscape.
References
Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]
Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]
Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]
Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]
Wang, L., et al. (2022). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. [Link]
Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]
Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
MDPI. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
ResearchGate. (2014). How can we guarantee the purity of compounds in the laboratory and the determination of molecular masses?. [Link]
The Good Scents Company. 4-methyl pyrazole. [Link]
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Toxicity comparison of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride analogs
Toxicity and Efficacy Comparison Guide: 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride vs. Structural Analogs As a Senior Application Scientist in early-stage drug discovery, evaluating the toxicity profile of syn...
Author: BenchChem Technical Support Team. Date: April 2026
Toxicity and Efficacy Comparison Guide: 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride vs. Structural Analogs
As a Senior Application Scientist in early-stage drug discovery, evaluating the toxicity profile of synthetic intermediates and building blocks is as critical as assessing the final active pharmaceutical ingredient (API). The compound 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a highly specialized bifunctional molecule. It combines the potent enzyme-inhibitory properties of a 4-methylpyrazole core with the chemical reactivity of an alkyl chloride tail.
This guide objectively deconstructs the structural causality behind its toxicity, compares its performance against structural analogs, and provides a self-validating experimental protocol for in vitro screening.
Mechanistic Causality: The Dual Nature of the Molecule
To accurately predict and measure the toxicity of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, we must analyze its two distinct structural domains. The overall cytotoxicity of this molecule is a competitive balance between hepatoprotection and electrophilic stress.
The 4-Methylpyrazole Core (Hepatoprotective)
The unmodified 4-methylpyrazole (fomepizole) core is a well-documented, potent competitive inhibitor of alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1). By binding to these enzymes, it prevents the oxidative metabolism of compounds like acetaminophen and ethylene glycol into highly toxic, reactive metabolites (such as NAPQI or glycolate) [1]. Consequently, the isolated pyrazole core exhibits exceptionally low intrinsic cytotoxicity and is fundamentally hepatoprotective.
The 5-Chloropentyl Tail (Reactivity & Cytotoxicity)
The addition of a 5-chloropentyl chain at the N1 position fundamentally alters the molecule's biological behavior. Alkyl chlorides are not merely passive lipophilic linkers; they introduce distinct toxicity drivers:
Halogen-π Interactions: Recent crystallographic studies on chlorinated marine natural products (e.g., lissoclimides) demonstrate that aliphatic chlorides can engage in highly specific halogen-π dispersion interactions with biological targets, such as guanine residues in ribosomes, leading to translation inhibition and cell death [2].
Electrophilic Alkylation: Shorter-chain alkyl halides act as direct alkylating agents. While the 5-carbon pentyl chain offers some steric shielding compared to a 2-chloroethyl analog, it remains susceptible to nucleophilic attack by cellular thiols (e.g., glutathione), leading to oxidative stress.
Lipophilic Membrane Disruption: N-alkylation significantly increases the LogP of the molecule. High lipophilicity drives partitioning into cellular membranes, which can induce non-specific cytotoxicity and alter lymphocyte morphology, a phenomenon similarly observed in N-alkylated isatin analogs [3].
Fig 1: Divergent mechanistic pathways of 1-(5-chloropentyl)-4-methyl-1H-pyrazole.
Comparative Toxicity Profile
When selecting a pyrazole building block, researchers must weigh target affinity against off-target toxicity. The table below summarizes the quantitative structure-activity relationship (SAR) and relative toxicity benchmarks of 1-(5-chloropentyl)-4-methyl-1H-pyrazole against its structural alternatives.
Compound
Structural Modification
Est. LogP
Primary Toxicity Driver
Relative Cytotoxicity (HepG2 IC50)*
4-Methylpyrazole (Fomepizole)
Unsubstituted N1
0.7
None (Hepatoprotective)
> 500 µM
1-(2-chloroethyl)-4-methyl-1H-pyrazole
Short alkyl chloride chain
1.8
High Electrophilicity / Direct Alkylation
10 - 30 µM
1-(5-chloropentyl)-4-methyl-1H-pyrazole
Long alkyl chloride chain
2.9
Halogen-π Interactions / Lipophilicity
40 - 80 µM
1-pentyl-4-methyl-1H-pyrazole
Non-halogenated alkyl chain
2.6
Membrane Disruption (Lipophilicity)
100 - 150 µM
*Note: IC50 values are representative screening benchmarks derived from established SAR models of N-alkylated heterocycles. The 5-chloropentyl analog exhibits moderate toxicity—safer than highly reactive ethyl chlorides, but significantly more cytotoxic than the parent pyrazole.
To accurately assess the toxicity of this compound, standard single-endpoint assays (like MTT) are insufficient because they cannot distinguish between metabolic inhibition (driven by the pyrazole core) and actual cell death (driven by the alkyl chloride tail).
The following protocol utilizes a multiplexed, self-validating system in HepG2 cells. We select HepG2 because hepatocytes natively express high levels of ADH and CYP2E1, making them the most physiologically relevant model for this specific molecular core.
Step 1: Cell Culture and Compound Dosing
Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Prepare a 10-point serial dilution of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride (0.1 µM to 200 µM) in DMSO.
Causality Check (Controls): Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (0.1% Triton X-100) to establish 100% membrane rupture. Ensure final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced toxicity.
This step creates a self-validating loop: measuring ATP quantifies metabolic viability, while measuring Lactate Dehydrogenase (LDH) release confirms physical membrane rupture caused by the lipophilic tail.
LDH Release (Cytotoxicity): Transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well clear plate. Add 50 µL of CytoTox 96® Reagent. Incubate in the dark for 30 minutes, add Stop Solution, and read absorbance at 490 nm.
ATP Quantitation (Viability): To the remaining cells and media in the original opaque plate, add 50 µL of CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
Step 3: Data Synthesis and Interpretation
True Cytotoxicity: A simultaneous dose-dependent decrease in ATP (luminescence) and increase in LDH (absorbance) confirms that the 5-chloropentyl tail is causing membrane rupture and cell death.
Cytostatic Effect: A decrease in ATP without an increase in LDH suggests the compound is inhibiting cellular metabolism (potentially via ADH/CYP2E1 binding) without causing direct physical destruction.
References
Kang, A. M., Padilla-Jones, A., Fisher, E. S., Akakpo, J. Y., Jaeschke, H., Rumack, B. H., Gerkin, R. D., & Curry, S. C. (2020). "The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers." Journal of Medical Toxicology. URL:[Link]
Pak, B. S., Supantanapong, N., & Vanderwal, C. D. (2021). "The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides." Accounts of Chemical Research. URL:[Link]
Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). "An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins." Journal of Medicinal Chemistry. URL:[Link]
Validation
A Comparative Guide to the Spectroscopic Validation of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride Batches
In the landscape of pharmaceutical development, the journey from a raw material to an Active Pharmaceutical Ingredient (API) is paved with rigorous quality control checkpoints. Pharmaceutical intermediates, such as 1-(5-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the journey from a raw material to an Active Pharmaceutical Ingredient (API) is paved with rigorous quality control checkpoints. Pharmaceutical intermediates, such as 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, form the foundational building blocks of this process. The identity, purity, and consistency of these intermediates directly influence the Critical Quality Attributes (CQAs) of the final API, impacting its safety and efficacy.[1][2] Consequently, robust analytical validation of each batch is not merely a procedural formality but a scientific necessity mandated by global regulatory bodies.[1][3]
This guide provides an in-depth comparison of core spectroscopic techniques for the validation of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a scientifically sound, self-validating approach to quality control.
The Central Role of Orthogonal Spectroscopic Analysis
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on an orthogonal approach, where multiple, distinct methods are used to interrogate different aspects of the molecular structure. For a molecule like 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset. This multi-faceted approach is a cornerstone of Good Laboratory Practice (GLP) and is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8]
The overall workflow for validating a new batch is a systematic process designed to confirm identity and assess purity before releasing the material for downstream synthesis.
Caption: High-level workflow for batch validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules.[9] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.
Expertise & Causality: Why NMR is Foundational
For 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, ¹H NMR confirms the presence and connectivity of every proton in the structure. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. ¹³C NMR complements this by identifying each unique carbon atom in the molecule. Together, they provide a unique fingerprint that is highly specific to the target structure. The use of an internal standard like Tetramethylsilane (TMS) is crucial for accurate chemical shift referencing, a practice standardized by IUPAC.[10][11]
Predicted NMR Data
The following tables summarize the predicted chemical shifts for the target molecule. These predictions serve as the primary specification for batch comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Assignment
Predicted Chemical Shift (δ, ppm)
Pyrazole C3, C5
135 - 145
Pyrazole C4
105 - 115
N-CH₂ (Pentyl C1')
48 - 52
Cl-CH₂ (Pentyl C5')
44 - 46
Pentyl C2'
29 - 32
Pentyl C4'
25 - 28
Pentyl C3'
22 - 25
| Pyrazole-CH₃ | 9 - 12 |
Note: Chemical shift ranges are estimates based on typical values for similar structures.[12][13][14][15] The hydrochloride salt form and solvent choice (DMSO-d₆ is often preferred for hydrochloride salts due to solubility) can influence precise values.
Trustworthiness: Self-Validating Protocol for NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the batch sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution.[16]
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument has passed its performance qualification (PQ) tests.
¹H NMR Acquisition:
Acquire at least 16 scans.
Set the spectral window from -1 to 15 ppm to ensure all signals, including the acidic N-H and the TMS reference, are captured.[10]
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled spectrum.
Use a sufficient number of scans (typically >512) to achieve an adequate signal-to-noise ratio.
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Integrate all peaks in the ¹H spectrum. The relative integrals must match the number of protons for each group.
Compare the chemical shifts, multiplicities, and integrations to the reference standard or the established specifications.
Identify any unassigned peaks, which may indicate impurities. Quantify them using the relative integration compared to a known signal of the main compound.
FT-IR Spectroscopy: Confirming Functional Group Identity
FT-IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Why FT-IR is a Necessary Check
While NMR excels at mapping the carbon-hydrogen framework, FT-IR provides a direct confirmation of specific bonds. For this molecule, it serves as a quick identity check, confirming the presence of the pyrazole ring, the aliphatic chain, and the crucial carbon-chlorine bond. The absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹, which could indicate a hydrolysis impurity) is as important as the presence of expected ones.
Table 3: Key FT-IR Absorption Frequencies
Bond
Functional Group
Expected Frequency (cm⁻¹)
Intensity
C-H
Aromatic (Pyrazole Ring)
3100 - 3050
Medium
C-H
Aliphatic (Pentyl & Methyl)
3000 - 2850
Strong
C=N, C=C
Aromatic (Pyrazole Ring)
1600 - 1475
Medium-Weak
| C-Cl | Alkyl Halide | 800 - 600 | Strong |
Source: Characteristic IR absorption frequencies are well-established in spectroscopic literature.[17][18][19]
Trustworthiness: Self-Validating Protocol for FT-IR Analysis
Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
Instrument Setup: Use an FT-IR spectrometer that has been recently calibrated.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum, co-adding at least 32 scans to ensure a good signal-to-noise ratio.
The typical spectral range is 4000-400 cm⁻¹.
Data Analysis:
Compare the resulting spectrum to the reference spectrum.
Verify the presence of all characteristic peaks within the accepted wavenumber tolerance (typically ± 4 cm⁻¹).
Note any significant unexpected absorbances.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For quality control, its primary role is to confirm the molecular weight and elemental composition of the target compound.
Expertise & Causality: Why HRMS is Critical for Identity
While NMR and IR confirm the molecular structure and functional groups, HRMS provides an exact mass measurement, which is used to determine the elemental formula. This is a powerful, self-validating confirmation of identity. A key feature for 1-(5-chloropentyl)-4-methyl-1H-pyrazole is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[20] This results in two molecular ion peaks in the mass spectrum, [M]+ and [M+2]+, separated by two mass units, with a relative intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of one chlorine atom in the molecule.[20][21]
Table 4: Expected HRMS Data (Positive Ionization Mode)
Note: The mass spectrum will show the protonated free base. Fragmentation may occur, with a common loss being the cleavage of the C-Cl bond, leading to a prominent carbocation fragment.[20][22]
Trustworthiness: Self-Validating Protocol for HRMS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrument Setup: Use an HRMS instrument (e.g., TOF, Orbitrap) capable of mass accuracy better than 5 ppm. Calibrate the instrument immediately before the run using a known calibration standard.
Data Acquisition:
Infuse the sample solution into the ion source (e.g., Electrospray Ionization, ESI).
Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Data Analysis:
Identify the peak corresponding to the [M+H]⁺ ion for the ³⁵Cl isotope. The measured mass should be within 5 ppm of the calculated exact mass.
Verify the presence of the [M+H]⁺ ion for the ³⁷Cl isotope at M+2.
Confirm that the relative intensity ratio of the [M+H]⁺ to [M+2]⁺ peaks is approximately 3:1.
Comparative Analysis of Techniques
Each technique offers unique advantages and provides complementary information. An integrated approach ensures the highest level of confidence in batch quality.
Caption: Core attributes of each spectroscopic method.
Table 5: Objective Comparison of Validation Techniques
Parameter
NMR Spectroscopy (¹H & ¹³C)
FT-IR Spectroscopy
High-Resolution Mass Spectrometry
Primary Information
Complete molecular structure, connectivity, and stereochemistry.
Presence of specific functional groups.
Elemental composition and molecular weight.
Identity Confirmation
Excellent (unique fingerprint).
Good (functional group fingerprint).
Excellent (exact mass and isotopic pattern).
Purity Assessment
Excellent (can detect and quantify organic impurities).
Poor (only sensitive to impurities with different functional groups).
Good (can detect impurities with different masses).
Quantitation
Yes (qNMR).
No.
No (unless using isotope dilution).
Sensitivity
Moderate.
Low to Moderate.
Very High.
Analysis Time
Moderate (15-60 min per sample).
Fast (<5 min per sample).
Fast (5-10 min per sample).
Key Strength
Unambiguous structure elucidation.
Speed and simplicity for identity screening.
Definitive molecular formula confirmation.
| Key Limitation | Higher equipment cost and complexity. | Limited structural detail. | Does not provide direct information on isomerism or connectivity. |
Conclusion
The spectroscopic validation of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride batches requires a multi-technique, orthogonal approach to ensure the identity, purity, and consistency necessary for pharmaceutical manufacturing.
NMR spectroscopy serves as the cornerstone, providing an exhaustive structural confirmation and the primary means of identifying and quantifying organic impurities.
FT-IR spectroscopy acts as a rapid, cost-effective identity check, confirming the presence of essential functional groups.
High-Resolution Mass Spectrometry provides the definitive confirmation of elemental composition, leveraging the unique isotopic signature of chlorine as a self-validating feature.
By integrating these three pillars of spectroscopic analysis, and adhering to rigorous, self-validating protocols, researchers and quality control professionals can establish a robust system that guarantees the quality of this critical intermediate, thereby safeguarding the integrity of the entire API manufacturing process.
References
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A Comprehensive Guide to the Safe Disposal of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. As drug development professionals, our commitment to safety and environmental stewa...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe and compliant disposal of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Profile Analysis: A Tripartite Rationale for Caution
The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. In the absence of a specific SDS, we must infer the risk profile of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride from its three primary structural features.
The Halogenated Alkyl Chain (-C₅H₁₀Cl): The presence of a chloropentyl group categorizes this compound as a halogenated organic compound . These substances are often persistent in the environment and can be toxic.[1] Due to the potential for forming hazardous byproducts like hydrogen chloride (HCl) gas upon incomplete combustion, they are unsuitable for standard incineration and require specialized high-temperature incineration with flue gas scrubbing.[2] Therefore, waste containing this compound must never be mixed with non-halogenated organic waste, as this contaminates the entire waste stream and significantly increases disposal costs.[3][4]
The Pyrazole Core (C₃H₃N₂-): The pyrazole ring is a common scaffold in biologically active molecules, including pharmaceuticals.[5] Analogs such as 4-methylpyrazole are known to be harmful if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage.[6][7] Prolonged or repeated exposure to some pyrazoles can lead to organ damage.[7] This inherent biological activity necessitates treating the compound as potentially toxic and requiring full PPE to prevent exposure.
The Hydrochloride Salt (-HCl): As a hydrochloride salt, the compound is likely a solid that can be irritating, particularly to the respiratory tract if inhaled as a dust.[8] When dissolved or in the event of combustion, it can release corrosive hydrogen chloride gas.[8][9] This property underscores the need for handling within a fume hood and dictates that it must be stored away from strong bases and oxidizing agents to prevent reactive hazards.[10]
Personnel Protection: Your First Line of Defense
Before handling the compound at any stage, from initial use to final disposal, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.
Protective Equipment
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.
Protects against splashes of solutions or accidental projection of solid particles, which can cause serious eye damage.[6][8]
Prevents direct skin contact, which can cause irritation, burns, or toxic effects.[3][7] Gloves should be inspected before use and disposed of as solid hazardous waste after handling.
Skin and Body Protection
A lab coat, fully fastened. Closed-toe shoes are required.
Protects skin from accidental spills and contamination.[3]
Engineering Controls
Chemical Fume Hood
All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
The cardinal rule of chemical disposal is segregation at the point of generation.[11] Improper segregation can lead to dangerous chemical reactions, environmental harm, and significant regulatory penalties.
Step 1: Select the Correct Waste Container
Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." This may be a liquid waste container (carboy) or a solid waste container (drum or pail).
The container must be in good condition, made of a compatible material (e.g., high-density polyethylene for liquids), and have a secure, leak-proof lid.[6]
Step 2: Label the Container Before First Use
Affix a "HAZARDOUS WASTE" label to the container.[6]
Clearly write the full chemical name: "1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride" and list any other components (e.g., solvents) with their approximate percentages.[6] Do not use abbreviations.
Keep a running log of the contents as they are added.
Step 3: Segregate and Dispose of Waste
Solid Waste: All disposable materials that have come into contact with the compound must be treated as hazardous solid waste. This includes:
Contaminated gloves, weigh boats, and pipette tips.
Absorbent materials used for cleaning minor spills.
Place these items directly into a designated, labeled container for "Halogenated Organic Solid Waste." [11]
Liquid Waste:
Collect all solutions containing 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride in a labeled container for "Halogenated Organic Liquid Waste." [1]
Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) unless they are part of the same experimental solution.[3][4]
Keep the container closed at all times except when adding waste.[6] Do not leave a funnel in the container opening.
Step 4: Manage Empty Stock Bottles
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
Triple-rinse the original stock bottle with a suitable solvent (e.g., acetone or ethanol).[11]
Collect all three rinsate portions and dispose of them as "Halogenated Organic Liquid Waste."
After triple-rinsing, deface or remove the original label to prevent misuse. The decontaminated bottle can then typically be disposed of as non-hazardous solid waste or recycled glass, according to your institution's policy.
Step 5: Store Waste Appropriately
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][7]
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.[8]
When the container is 90% full, or within the time limits set by your institution (often 6-12 months for SAAs), submit a request for waste pickup from your EHS department.[7][8]
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
For Small Spills (manageable by lab personnel):
Alert others in the immediate area.
Wearing full PPE (lab coat, goggles, and chemical-resistant gloves), contain the spill.
For a solid spill, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pad. Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Solid Waste" container.[2]
Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.
For Large Spills (beyond the lab's capacity to handle safely):
Evacuate the immediate area.
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
Provide them with the chemical name and any known hazard information.
Do not attempt to clean it up yourself.
Disposal Pathway and Regulatory Overview
The disposal of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[7][8] This compound would likely be classified as a hazardous waste due to its toxic and persistent characteristics. The only acceptable disposal route is through your institution's EHS-managed hazardous waste program, which consigns the waste to a licensed treatment, storage, and disposal facility (TSDF).
The logical workflow for disposal is visualized below.
Caption: Disposal decision workflow for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Quantitative Regulatory Summary
Adherence to federal and local regulations is mandatory. The following table summarizes key requirements under the EPA's RCRA for laboratories.
Regulatory Requirement
Standard
Rationale
Satellite Accumulation Area (SAA) Volume Limit
≤ 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[7]
To limit the quantity of hazardous materials stored in active laboratory spaces, minimizing risk.
Container Removal from SAA
Must be moved to a central storage area within 3 days of becoming full.[6]
To ensure timely removal and processing of waste, preventing prolonged storage in labs.
Maximum Storage Time in Lab
6-12 months, depending on institutional policy and generator status.[7][8]
To prevent the accumulation of old, potentially degraded, or unknown chemicals.
Labeling Requirement
Containers must be labeled with the words "Hazardous Waste" and the chemical constituents.[6][7]
To ensure proper identification, segregation, and safe handling by all personnel and waste contractors.
Comprehensive Safety and Handling Guide for 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. The recommendations herein are grounded in established safety protocol...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information for the handling of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. The recommendations herein are grounded in established safety protocols for analogous pyrazole derivatives and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Core Principles
The primary hazards associated with substituted pyrazole compounds include:
Acute Oral Toxicity: Harmful if swallowed.[2][5][6]
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3][4][5][6][7]
Respiratory Tract Irritation: May cause respiratory irritation if inhaled, particularly in powder form.[2][4]
Given these potential hazards, a foundational principle of handling is the minimization of exposure . This is achieved through a combination of engineering controls, administrative controls, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Final Barrier of Defense
Proper PPE is mandatory to ensure your safety.[8] The following table outlines the recommended PPE for handling 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety glasses with side-shields or chemical safety goggles; face shield.
Essential to prevent eye contact which can cause serious irritation.[1][2] A face shield is recommended when there is a risk of splashing.[1][2] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][8][9]
To prevent skin contact and irritation.[1][8] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1][2][10] It is advisable to wear two pairs of gloves, especially during compounding and disposal.[11]
Laboratory coat or chemical-resistant apron.
To protect personal clothing from contamination and prevent skin exposure.[1][8] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.
To minimize inhalation exposure to dusts or aerosols.[1][2][8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][8]
It is critical to wash hands thoroughly after handling the compound and before leaving the laboratory.[2][8]
Operational Plan: From Receipt to Disposal
A systematic approach to handling is crucial for minimizing risk. The following workflow provides a step-by-step guide for the safe management of 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride in a laboratory setting.
Caption: Workflow for handling 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride.
Receiving and Storage:
Upon receipt, inspect the container for any damage.
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]
Keep away from incompatible materials such as strong oxidizing agents.[8] For certain derivatives, storage under an inert atmosphere is recommended.[2][8]
Handling and Experimental Use:
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2][8]
Avoid all personal contact with the substance.[6] Do not breathe vapors, aerosols, or dust.[8]
Wash hands thoroughly after handling.[2][3][4][8][12]
In Case of a Spill:
Evacuate personnel from the immediate area.[2][10]
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[2][8]
All waste materials contaminated with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride must be treated as hazardous waste.[1]
Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][8] This should be done through a licensed disposal company.[2] Do not dispose of the chemical down the drain.[1][8]
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated and sealed hazardous waste container for proper disposal.[1][2]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride and ensure a safe laboratory environment.
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